Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Description
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Properties
IUPAC Name |
methyl 5-bromo-2-methylsulfonylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAFWUQJFVDYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670604 | |
| Record name | Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060795-14-3 | |
| Record name | Methyl 5-bromo-2-(methanesulfonyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleic acids, allows pyrimidine-based molecules to readily interact with biological systems.[1] This inherent biocompatibility, coupled with the versatility of its chemical modification, has made the pyrimidine ring a privileged structure in the design of novel drugs targeting a wide array of diseases, including cancer, viral infections, and bacterial illnesses.[1][2] The strategic placement of various functional groups on the pyrimidine ring can modulate the molecule's physicochemical properties and biological activity, making it a highly adaptable platform for drug development.
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a highly functionalized pyrimidine derivative of significant interest in synthetic and medicinal chemistry. The presence of a bromine atom, a methylsulfonyl group, and a methyl carboxylate ester provides multiple points for further chemical elaboration, making it a valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the methylsulfonyl group at the 2-position and the carboxylate at the 4-position activates the pyrimidine ring for nucleophilic aromatic substitution, a key reaction in the construction of diverse molecular libraries for drug screening. This guide provides a comprehensive overview of the synthesis and characterization of this important synthetic intermediate.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by the oxidation of the thioether to a sulfone.
Step 1: Esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid
The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, often carried out using methanol in the presence of an acid catalyst.
Reaction Scheme:
A general procedure for this esterification involves dissolving 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in methanol, followed by the addition of a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is then heated to reflux.
Step 2: Oxidation of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate to the Sulfone
The second and final step is the oxidation of the methylthioether group to the corresponding methylsulfonyl group. This transformation is a critical step that significantly alters the electronic properties of the pyrimidine ring. The resulting sulfone is a much better leaving group in nucleophilic aromatic substitution reactions. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
The reaction is typically carried out by dissolving the thioether in a suitable solvent, such as dichloromethane, and then adding m-CPBA portion-wise at a reduced temperature to control the exothermicity of the reaction.
Detailed Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
-
5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM, anhydrous)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step-by-Step Synthesis
Part A: Synthesis of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
-
To a solution of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (e.g., 10.0 g, 1.0 eq) in methanol (100 mL), slowly add concentrated sulfuric acid (1 mL).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Pour the residue into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR analysis.
Part B: Synthesis of this compound
-
Dissolve Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (e.g., 5.0 g, 1.0 eq) in anhydrous dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (approximately 2.2 equivalents, considering the purity) in portions, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound.
Note: While experimental data for the precursor is available, specific, experimentally-derived spectroscopic data for the final product, this compound, is not readily found in the cited literature. The following data is therefore predicted based on the known spectroscopic properties of the precursor and related pyrimidine sulfone derivatives.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₄S |
| Molecular Weight | 295.11 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two singlets. The downfield shift of the pyrimidine proton (H-6) is anticipated due to the strong electron-withdrawing effect of the adjacent sulfonyl and carboxylate groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.1 | s | 1H | Pyrimidine H-6 |
| ~4.1 | s | 3H | OCH₃ |
| ~3.5 | s | 3H | SO₂CH₃ |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyrimidine ring carbons will be significantly influenced by the substituents.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~165 | C-2 (pyrimidine) |
| ~160 | C-4 (pyrimidine) |
| ~145 | C-6 (pyrimidine) |
| ~120 | C-5 (pyrimidine) |
| ~54 | OCH₃ |
| ~40 | SO₂CH₃ |
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretching (ester) |
| ~1570, ~1450 | C=N and C=C stretching (pyrimidine ring) |
| ~1330, ~1150 | Asymmetric and symmetric SO₂ stretching |
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in a roughly 1:1 ratio).
| m/z | Assignment |
| 294/296 | [M]⁺ |
| 263/265 | [M - OCH₃]⁺ |
| 215/217 | [M - SO₂CH₃]⁺ |
Reaction Mechanism: Oxidation of Thioether to Sulfone
The oxidation of the thioether to the sulfone with m-CPBA proceeds through a stepwise mechanism. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This initially forms a sulfoxide intermediate. With an excess of the oxidizing agent, the sulfoxide is further oxidized to the sulfone.
Safety and Handling
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
m-CPBA: This is a strong oxidizing agent and can be shock-sensitive. It should be handled with care, avoiding contact with metals and combustible materials. Store refrigerated.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The synthetic route described in this guide, involving esterification followed by oxidation, is a reliable method for its preparation. The provided characterization data, while predictive, offers a solid framework for the identification and quality control of the synthesized product. Researchers utilizing this compound are encouraged to perform their own detailed analytical characterization to confirm its structure and purity. The strategic positioning of its functional groups opens up a wide range of possibilities for further chemical transformations, solidifying its importance in the ongoing quest for new and effective therapeutic molecules.
References
- Kumar, A., & Sharma, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100252.
- Gajera, D. G., et al. (2016). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
- Singh, P., & Kaur, M. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(3), 634.
- Verma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1301, 137351.
Sources
Physicochemical properties of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
An In-Depth Technical Guide to Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, outline robust synthetic and analytical protocols, and explore its chemical reactivity and vast potential in the synthesis of complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
This compound is a trifunctional pyrimidine derivative. The strategic placement of a bromine atom, a methylsulfonyl group, and a methyl ester on the pyrimidine core makes it a highly versatile intermediate for constructing diverse chemical libraries.[1] The pyrimidine ring itself is a privileged scaffold, frequently found in pharmaceuticals due to its ability to engage in various biological interactions.[2]
The methylsulfonyl group at the C2 position acts as a strong electron-withdrawing group, while the bromine at C5 provides a handle for cross-coupling reactions. The methyl carboxylate at C4 offers another site for chemical modification.[1] This combination of functionalities allows for sequential and regioselective modifications, a highly desirable trait in multi-step organic synthesis.
Structural and Property Overview
The fundamental identifiers and properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on its structure and data from its direct precursor.
| Parameter | Value | Reference |
| CAS Number | 1060795-14-3 | [3][4] |
| Molecular Formula | C₇H₇BrN₂O₄S | [1] |
| Molecular Weight | 295.11 g/mol | [1][4] |
| Appearance | Crystalline Solid (Predicted) | [1] |
| InChI | 1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | [1] |
| SMILES | COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
-
A Note on the Precursor: Much of the available literature data pertains to the direct synthetic precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS: 50593-91-4). This thioether has a reported melting point of 67°C and slight solubility in water (0.42 g/L).[5] The oxidation to the target sulfone is expected to increase polarity and potentially alter these values.
Synthesis and Purification Workflow
The most direct and widely adopted synthetic route to this compound involves the oxidation of its methylsulfanyl (thioether) analog.[1] This strategy is favored due to the accessibility of the thioether precursor and the high efficiency of thioether-to-sulfone oxidation reactions.
Synthetic Workflow Diagram
The overall two-stage process, starting from the corresponding carboxylic acid, is illustrated below. This workflow ensures high purity of the final product through controlled, sequential reactions and purification steps.
Caption: Two-step synthesis of the target compound.
Experimental Protocol 1: Synthesis of Precursor (Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate)
This protocol details the Fischer esterification of the starting carboxylic acid. The use of a strong acid catalyst is essential to drive the reaction towards the ester product.
Materials:
-
5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq)
-
Methanol (MeOH, ~4 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for approximately 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then pour it into a beaker containing ice water.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, is typically a yellow solid and can be used in the next step with or without further purification. An 80% yield has been reported for this procedure.[5]
Experimental Protocol 2: Oxidation to Target Compound
This protocol uses meta-Chloroperoxybenzoic acid (m-CPBA), a common and effective oxidant for converting thioethers to sulfones. The reaction is performed at low temperatures to control its exothermicity.
Materials:
-
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for chromatography
Procedure:
-
Dissolve the precursor thioether in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Cool the solution to 0°C using an ice bath.
-
Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-7 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography to obtain the final product, this compound. A yield of approximately 75-80% can be expected.[1]
Spectroscopic and Analytical Characterization
Rigorous characterization is crucial to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides a clear fingerprint of the molecule. Oxidation of the sulfur atom from a thioether to a sulfone induces a significant downfield shift for the adjacent methyl protons due to the increased electron-withdrawing nature of the sulfonyl group.
| Compound | Pyrimidine-H (s, 1H) | Ester-CH₃ (s, 3H) | Sulfur-CH₃ (s, 3H) | Reference |
| Precursor (Thioether) | δ 8.72 ppm | δ 4.01 ppm | δ 2.58 ppm | [5] |
| Target (Sulfone) | ~δ 8.8-9.0 ppm | ~δ 4.0-4.1 ppm | ~δ 3.2-3.4 ppm | Predicted |
Infrared (IR) Spectroscopy
The transition from the thioether precursor to the sulfone target is most definitively observed in the IR spectrum by the appearance of two strong, characteristic stretching bands for the S=O bonds.
Predicted IR Peaks for Target Compound:
-
~1730 cm⁻¹ (C=O): Strong, sharp peak for the ester carbonyl stretch.
-
~1350-1300 cm⁻¹ (S=O): Strong, sharp peak for the asymmetric sulfonyl stretch.
-
~1160-1120 cm⁻¹ (S=O): Strong, sharp peak for the symmetric sulfonyl stretch.
-
~3000-2850 cm⁻¹ (C-H): Aliphatic C-H stretches for the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. A key validation feature is the isotopic pattern of bromine. Naturally occurring bromine is a ~1:1 mixture of ⁷⁹Br and ⁸¹Br, which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
-
Precursor (Thioether): LCMS (ESI) shows [M+H]⁺ at m/z 263/265.[5]
-
Target (Sulfone): The expected [M+H]⁺ peaks would be at m/z 295/297 . Observing this characteristic doublet is strong evidence for the presence of a single bromine atom in the structure.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.
Reactivity Map
Caption: Reactivity sites of the title compound.
-
C5-Bromine (Cross-Coupling): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups at this position, serving as a powerful tool for generating analogs and exploring structure-activity relationships (SAR).[1]
-
C2-Methylsulfonyl Group (SₙAr): The methylsulfonyl moiety is a potent activating group and an excellent leaving group for nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the pyrimidine ring facilitates the displacement of the sulfone by various nucleophiles, such as amines, thiols, or alkoxides, providing straightforward access to 2-substituted pyrimidine derivatives.[1][6]
-
C4-Methyl Ester (Functionalization): The ester group can be readily transformed. Saponification (hydrolysis) yields the corresponding carboxylic acid, which can participate in further reactions or serve as a key polar group for biological interactions.[7] Alternatively, direct amidation with amines can generate a diverse set of amides, or reduction can furnish the primary alcohol, opening up further synthetic avenues.[1]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Hazards: The compound is classified as an irritant.[8] Direct contact with skin and eyes should be avoided. Ingestion and inhalation must be prevented.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C).[1]
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its trifunctional nature allows for controlled, regioselective modifications, making it an indispensable tool for medicinal chemists and researchers aiming to synthesize novel compounds for drug discovery and materials science. The robust synthetic protocols, clear analytical signatures, and well-defined reactivity profile described in this guide provide a solid foundation for its effective utilization in the laboratory.
References
-
ACS Publications. Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction | The Journal of Organic Chemistry. [Link]
-
ACS Publications. Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives | Organic Letters. [Link]
-
National Institutes of Health (NIH). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
-
MDPI. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
Hoffman Fine Chemicals. CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate. [Link]
-
National Institutes of Health (NIH). This compound | C7H7BrN2O4S | CID 45588266 - PubChem. [Link]
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Arctom Scientific. CAS NO. 1060795-14-3 | this compound. [Link]
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National Institutes of Health (NIH). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
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Spectroscopic data (NMR, IR, MS) of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
An In-Depth Technical Guide to the Spectroscopic Data of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from its direct precursor, Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate, to offer a robust predictive analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. This document is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related pyrimidine sulfones.
Introduction and Molecular Overview
This compound (Figure 1) is a functionalized pyrimidine derivative. The pyrimidine core is a key scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. The substituents on this particular molecule—a bromine atom, a methylsulfonyl group, and a methyl carboxylate group—impart specific chemical properties that are crucial for its reactivity and potential biological activity. The electron-withdrawing nature of the sulfonyl and carboxylate groups, combined with the halogen, makes the pyrimidine ring electron-deficient, influencing its interaction with biological targets.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₄S | [1] |
| Molecular Weight | 295.11 g/mol | [1] |
| CAS Number | 1060795-14-3 | |
| Appearance | Expected to be a crystalline solid |
Figure 1: Chemical Structure of this compound
Caption: Structure of the target compound.
Synthesis Pathway and Its Influence on Spectroscopic Analysis
The most logical and common synthetic route to this compound is the oxidation of its thioether precursor, Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate. This transformation is pivotal as it directly influences the expected changes in the spectroscopic data.
Experimental Protocol: Oxidation of Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate
-
Dissolution: Dissolve Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Cool the solution in an ice bath and add a controlled amount (typically 2.2 equivalents for full oxidation to the sulfone) of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess peroxide, followed by washing with a base (e.g., sodium bicarbonate solution) to remove acidic byproducts.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
The success of this synthesis is confirmed by spectroscopic analysis, which will show the disappearance of the thioether signals and the appearance of new signals corresponding to the sulfone.
Caption: Synthetic pathway to the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of the title compound, with a comparison to its thioether precursor.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals. The key diagnostic change from the precursor will be the downfield shift of the methyl group attached to the sulfur atom due to the strong electron-withdrawing effect of the two oxygen atoms in the sulfonyl group.
Table 2: Predicted ¹H NMR Data and Comparison with Precursor
| Protons | Predicted Chemical Shift (δ, ppm) for Sulfone | Experimental Chemical Shift (δ, ppm) for Thioether[2] | Rationale for Shift |
| Pyrimidine-H | ~9.0 - 9.2 | 8.72 | The oxidation of sulfur to a sulfone increases the electron-withdrawing nature of the substituent at C2, deshielding the adjacent proton at C6. |
| O-CH₃ | ~4.0 - 4.1 | 4.01 | Minor change expected as this group is relatively distant from the site of oxidation. |
| S-CH₃ | ~3.3 - 3.5 | 2.58 | Significant downfield shift due to the strong deshielding effect of the two oxygen atoms in the sulfonyl group. |
Solvent: CDCl₃, Standard: TMS
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide further structural confirmation. The most notable change will be the significant downfield shift of the carbon atom of the methyl group attached to the sulfur.
Table 3: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~163 - 165 | Typical range for an ester carbonyl carbon. |
| C2 (C-S) | ~168 - 170 | The carbon bearing the sulfonyl group will be significantly deshielded. |
| C4 (C-COO) | ~158 - 160 | Deshielded due to attachment to nitrogen and the carboxylate group. |
| C5 (C-Br) | ~120 - 125 | Carbon attached to bromine. |
| C6 (C-H) | ~155 - 158 | Deshielded due to adjacent nitrogen atoms. |
| O-CH₃ | ~53 - 55 | Typical range for a methyl ester carbon. |
| S-CH₃ | ~40 - 45 | The oxidation from a thioether to a sulfone causes a significant downfield shift for this carbon. |
Solvent: CDCl₃
Caption: General NMR data acquisition workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most telling feature in the IR spectrum of this compound will be the strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1730 - 1750 | Strong | C=O stretch (ester) | Characteristic stretching frequency for an ester carbonyl group. |
| ~1550 - 1600 | Medium | C=N and C=C stretches (pyrimidine ring) | Aromatic and heteroaromatic ring vibrations. |
| ~1300 - 1350 | Strong | Asymmetric SO₂ stretch | A key diagnostic peak for the presence of a sulfone group. |
| ~1140 - 1160 | Strong | Symmetric SO₂ stretch | Another key diagnostic peak for the sulfone group. |
| ~1200 - 1300 | Strong | C-O stretch (ester) | Stretching vibration of the ester C-O bond. |
The presence of two strong bands in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ is a definitive indicator of the successful oxidation of the thioether to the sulfone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, we would expect to see the molecular ion peak and characteristic fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Rationale |
| 294/296 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio for M and M+2). |
| 263/265 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |
| 215/217 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |
| 79 | [SO₂CH₃]⁺ | Fragment corresponding to the methylsulfonyl group. |
The presence of the isotopic pattern for bromine in the molecular ion and its fragments is a crucial piece of evidence for the identity of the compound.
Caption: General mass spectrometry workflow.
Conclusion
While experimental spectra for this compound are not widely published, a thorough understanding of spectroscopic principles and comparative analysis with its thioether precursor allows for a detailed and reliable prediction of its spectral characteristics. The key diagnostic features to confirm the identity of this compound are the significant downfield shift of the S-CH₃ protons in the ¹H NMR spectrum, the strong symmetric and asymmetric S=O stretching bands in the IR spectrum, and the correct molecular ion with the characteristic bromine isotope pattern in the mass spectrum. This guide provides a solid framework for researchers working on the synthesis and characterization of this and similar pyrimidine sulfones, enabling them to confidently interpret their analytical data.
References
-
PubChem. This compound. [Link]
Sources
No Publicly Available Research Data for CAS Number 879334-31-9
Despite a comprehensive search across multiple scientific and chemical databases, no specific information, research applications, or technical data could be found for the chemical compound designated by CAS number 879334-31-9. This prevents the creation of the requested in-depth technical guide.
A Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to a specific chemical substance. The absence of publicly available information for a given CAS number can be attributed to several factors:
-
Confidentiality and Proprietary Research: The compound may be a novel substance under active investigation by a private entity, such as a pharmaceutical or biotechnology company. In such cases, details regarding its structure, synthesis, and applications are often kept confidential as proprietary information or a trade secret until patent applications are published or the research is otherwise disclosed.
-
Recent Assignment: The CAS number may have been recently assigned to a newly synthesized compound, and research findings have not yet been published in peer-reviewed literature or other public forums.
-
Typographical Error: It is possible that the provided CAS number contains a typographical error. A search for a structurally similar CAS number, 477334-31-9 , revealed a compound identified as 3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-methylphenyl)propan-1-one. However, without further clarification, it cannot be confirmed that this is the intended compound of interest.
-
Limited Scientific Interest or Discontinued Research: The compound may have been synthesized and characterized, but did not exhibit significant biological activity or other properties to warrant further public research and publication.
Due to the lack of available data, it is not possible to provide the requested in-depth technical guide, including its research applications, mechanism of action, experimental protocols, or any associated signaling pathways.
It is recommended to verify the correctness of the CAS number. If the number is confirmed to be accurate, the lack of public information likely indicates that the compound is part of an ongoing, unpublished research effort.
An In-depth Technical Guide to the Reactivity Profile of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
For Correspondence: [AI Assistant's Contact Information]
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS RN: 1060795-14-3), a highly activated heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The strategic positioning of a bromine atom at the 5-position, a methyl carboxylate group at the 4-position, and a highly labile methylsulfonyl group at the 2-position of the pyrimidine core renders this molecule a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. This document elucidates the underlying principles governing its reactivity, provides field-proven insights into its synthetic utility, and offers detailed experimental protocols for its application in the construction of diverse molecular architectures.
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its prevalence in FDA-approved drugs, spanning oncology, infectious diseases, and neurological disorders, underscores its versatility as a privileged structure.[1] The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound emerges as a particularly valuable building block in this context, designed for efficient and regioselective elaboration.
Molecular Profile and Physicochemical Properties
Before delving into the reactivity of this compound, it is essential to understand its fundamental characteristics.
| Property | Value | Source |
| CAS Number | 1060795-14-3 | [2][3][4] |
| Molecular Formula | C₇H₇BrN₂O₄S | [2] |
| Molecular Weight | 295.11 g/mol | [3] |
| Physical State | Solid | [2] |
| Storage | Sealed in dry, Store at 4 to 8 °C | [2] |
The Heart of Reactivity: An Electron-Deficient Pyrimidine Core
The remarkable reactivity of this compound is a direct consequence of the synergistic electron-withdrawing effects of its substituents. The pyrimidine ring itself is inherently electron-deficient compared to benzene, a characteristic that is significantly amplified by the presence of the methylsulfonyl, bromo, and methyl carboxylate groups. This pronounced electrophilicity makes the pyrimidine core highly susceptible to attack by a wide range of nucleophiles.
The Methylsulfonyl Group: An Exceptional Leaving Group
The methylsulfonyl (-SO₂CH₃) group at the C2 position is the linchpin of this molecule's reactivity. It functions as an outstanding leaving group in nucleophilic aromatic substitution reactions, far surpassing the lability of halides or other common leaving groups in similar systems. The sulfonyl group's strong inductive and mesomeric electron-withdrawing capabilities powerfully activate the C2 position for nucleophilic attack. Upon substitution, it departs as the stable, non-nucleophilic methanesulfinate anion.
Activation by the 5-Bromo and 4-Carboxylate Substituents
The bromine atom at the C5 position and the methyl carboxylate group at the C4 position play crucial roles in enhancing the electrophilicity of the pyrimidine ring. Both are electron-withdrawing groups that further deplete the electron density of the aromatic system, thereby lowering the activation energy for nucleophilic attack. This heightened reactivity allows for substitutions to occur under mild conditions with a broad spectrum of nucleophiles.
The following diagram illustrates the logical flow of factors contributing to the high reactivity of the target molecule.
Caption: Factors enhancing the reactivity of the title compound.
Regioselectivity in Nucleophilic Aromatic Substitution
The substitution pattern of this compound directs nucleophilic attack to a specific position. The methylsulfonyl group at C2 is the most labile leaving group on the ring. While the bromine at C5 could also be displaced under more forcing conditions, the activation of the C2 position by both the adjacent nitrogen atom and the powerful sulfonyl group makes it the primary site of reaction. Therefore, nucleophilic aromatic substitution reactions on this substrate are expected to proceed with high regioselectivity, with the incoming nucleophile displacing the methylsulfonyl group.
The general mechanism for the SNAr reaction is depicted below:
Sources
Stability of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate under acidic/basic conditions
Introduction
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its pyrimidine core is a common motif in biologically active molecules, and the presence of a bromine atom, a methylsulfonyl group, and a methyl carboxylate group offers multiple points for synthetic modification.[1][2][3] The bromine at the 5-position enhances reactivity, making it a valuable building block for introducing diverse functional groups through reactions like nucleophilic substitution.[1] The methylsulfonyl group at the 2-position and the methyl carboxylate at the 4-position further influence the electronic properties and reactivity of the pyrimidine ring.
Understanding the chemical stability of this molecule under various conditions is paramount for its effective use in synthesis, formulation, and as a potential drug candidate. This guide provides a comprehensive analysis of the potential stability of this compound under both acidic and basic conditions, outlines potential degradation pathways, and presents a robust experimental framework for its stability assessment.
Predicted Stability Profile: A Mechanistic Perspective
The stability of this compound is dictated by the interplay of its three key functional groups on the pyrimidine ring. Based on established principles of organic chemistry and literature on related pyrimidine derivatives, we can anticipate distinct degradation pathways under acidic and basic conditions.
Stability Under Acidic Conditions
Under acidic conditions, the primary site of reactivity is expected to be the methyl ester. Acid-catalyzed hydrolysis of the ester to the corresponding carboxylic acid is a probable degradation pathway.[4][5][6] The pyrimidine ring itself is generally more stable under acidic conditions compared to basic conditions. The sulfonyl group is also anticipated to be relatively stable to acid hydrolysis.
Proposed Degradation Pathway (Acidic):
The primary degradation product under acidic conditions is predicted to be 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid.
Caption: Proposed acidic degradation pathway.
Stability Under Basic Conditions
Basic conditions are expected to present a more complex degradation profile. Two primary degradation pathways are anticipated:
-
Saponification of the Methyl Ester: Similar to acidic conditions, the methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to yield the carboxylate salt.[5][6]
-
Hydrolysis of the Sulfonyl Group: Pyrimidine sulfones, particularly at the 2-position, are known to undergo alkaline hydrolysis to the corresponding hydroxypyrimidine.[7][8][9] This reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion attacks the electron-deficient pyrimidine ring, leading to the displacement of the methylsulfonyl group. The presence of other electron-withdrawing groups on the ring can influence the rate of this hydrolysis.[8]
Proposed Degradation Pathways (Basic):
Two main degradation products are predicted under basic conditions: the saponification product and the hydrolysis product of the sulfonyl group.
Caption: Proposed basic degradation pathways.
Experimental Design for Stability Assessment
A comprehensive stability study is essential to empirically determine the degradation profile of this compound. The following experimental design is proposed, adhering to principles of scientific integrity and trustworthiness.[10][11][12][13][14]
Materials and Methods
Table 1: Experimental Conditions
| Parameter | Acidic Conditions | Basic Conditions |
| Solvent System | Acetonitrile/Water (e.g., 1:1 v/v) | Acetonitrile/Water (e.g., 1:1 v/v) |
| Acid/Base | 0.1 M Hydrochloric Acid (HCl) | 0.1 M Sodium Hydroxide (NaOH) |
| Temperature | 40°C, 60°C | 40°C, 60°C |
| Time Points | 0, 2, 4, 8, 24, 48 hours | 0, 2, 4, 8, 24, 48 hours |
| Concentration | 1 mg/mL | 1 mg/mL |
| Analytical Method | High-Performance Liquid Chromatography (HPLC-UV) | High-Performance Liquid Chromatography (HPLC-UV) |
Experimental Workflow
The following workflow ensures a systematic and reproducible stability assessment.
Caption: Experimental workflow for stability testing.
Analytical Methodology
A validated stability-indicating HPLC method is crucial for the accurate quantification of the parent compound and its degradation products.[15][16][17]
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
The use of a photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks, which can aid in peak tracking and identification. For structural elucidation of any significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis should be performed.[16]
Data Interpretation and Reporting
The stability of this compound will be assessed by monitoring the decrease in the peak area of the parent compound over time. The percentage of the parent compound remaining at each time point should be calculated. The formation of degradation products should be monitored by the appearance and increase in their respective peak areas.
Table 3: Example Data Summary Table
| Time (hours) | % Parent Remaining (Acidic, 40°C) | % Degradant 1 (Acidic, 40°C) | % Parent Remaining (Basic, 40°C) | % Degradant 2 (Basic, 40°C) | % Degradant 3 (Basic, 40°C) |
| 0 | 100 | 0 | 100 | 0 | 0 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 | |||||
| 48 |
Conclusion
This technical guide provides a scientifically grounded framework for understanding and evaluating the stability of this compound under acidic and basic conditions. The predicted degradation pathways, centered on ester hydrolysis under acidic conditions and a combination of ester saponification and sulfonyl group hydrolysis under basic conditions, provide a strong basis for targeted analytical investigation. The detailed experimental protocol outlined herein offers a robust methodology for researchers, scientists, and drug development professionals to confidently assess the stability of this important chemical entity, ensuring its quality and suitability for its intended applications.
References
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Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 20, 2720. [Link]
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RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]
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Bar-Yehuda, S., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(37), 15844-15857. [Link]
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Brown, D. J., & Hoskins, J. A. (1971). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 2214-2217. [Link]
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Danagulyan, G. G., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(1), 93-97. [Link]
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Slideshare. (n.d.). Stability testing protocols. [Link]
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PubChem. (n.d.). 5-Bromopyrimidine. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. [Link]
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Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
ACS Publications. (2021). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
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QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]
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ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. [Link]
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RSC Publishing. (2019). Conversion and degradation pathways of sulfoximines. [Link]
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MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]
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Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4514-4524. [Link]
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ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]
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PubMed. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. [Link]
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Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?. [Link]
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Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]
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YouTube. (2014). Ester Hydrolysis (Acidic and Basic Conditions). [Link]
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A Comprehensive Guide to the Determination and Interpretation of the Solubility of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate in Organic Solvents
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Solubility
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, a methylsulfonyl group, and a methyl carboxylate ester—creates a unique electronic and steric profile that dictates its interaction with its environment. For researchers in drug development, understanding the solubility of such a molecule is a paramount concern.
Solubility is a fundamental physicochemical property that governs a compound's behavior in virtually every stage of the development pipeline.[1][2] Poor aqueous solubility can lead to low and erratic bioavailability for oral drug candidates, while low solubility in organic solvents can severely hamper synthesis, purification, and the formulation of dosage forms.[3][4][5] Inadequate solubility can cause compounds to precipitate out of solution during high-throughput screening assays, leading to unreliable data and false negatives.[6]
This guide serves as a comprehensive technical manual for scientists and researchers. Due to the limited availability of public data on this specific molecule, this document provides the theoretical framework and detailed, field-proven experimental protocols necessary to:
-
Predict the solubility behavior of this compound based on its structural characteristics.
-
Experimentally determine its thermodynamic solubility in a range of common organic solvents using a gold-standard methodology.
-
Interpret the resulting data to build a robust solubility profile, enabling informed decisions in synthesis, formulation, and preclinical development.
Physicochemical Profile of the Target Compound
Before delving into experimental determination, a thorough analysis of the molecule's inherent properties provides a foundation for predicting its behavior.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 1060795-14-3 | [7][8] |
| Molecular Formula | C₇H₇BrN₂O₄S | [7][9] |
| Molecular Weight | 295.11 g/mol | [7][8] |
| Physical Form | Crystalline Solid | [7] |
| Structure | A pyrimidine ring substituted with a bromine atom, a methylsulfonyl group, and a methyl carboxylate group. | [7] |
Structural Analysis and Polarity Considerations:
The solubility of this compound is a direct consequence of the interplay between its functional groups and a given solvent.
-
Polar Moieties: The molecule possesses several polar groups capable of engaging in dipole-dipole interactions and, to a lesser extent, acting as hydrogen bond acceptors. The sulfonyl group (SO₂) is strongly electron-withdrawing and highly polar. The methyl carboxylate group (-COOCH₃) also contributes significant polarity. The nitrogen atoms in the pyrimidine ring are electronegative and can act as hydrogen bond acceptors.
-
Non-Polar/Hydrophobic Moieties: The pyrimidine ring itself has aromatic character, and the methyl groups on the sulfonyl and ester functions contribute some non-polar character. The bromine atom is large and polarizable, contributing to dispersion forces.
Given this structure, the compound is expected to be poorly soluble in non-polar solvents like hexane and cyclohexane. Its solubility should increase in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) that can engage in dipole-dipole interactions. The highest solubility is anticipated in polar solvents that can effectively solvate both the polar functional groups and the core structure.
Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters (HSP)
While the "like dissolves like" principle provides a useful starting point, a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[10][11] This model deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "Hansen space".[12]
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
The fundamental principle is that substances with similar HSP coordinates are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility. By testing a compound's solubility in a range of solvents with known HSPs, a "solubility sphere" can be determined for the compound, with the center of the sphere representing the compound's own HSP values. Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.
Caption: A diagram illustrating the Hansen Solubility Sphere.
Table 2: Hansen Solubility Parameters (HSP) for Common Organic Solvents (Units: MPa⁰·⁵)
| Solvent | Category | δD | δP | δH |
| n-Hexane | Non-Polar | 14.9 | 0.0 | 0.0 |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 |
| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| 2-Propanol (IPA) | Polar Protic | 15.8 | 6.1 | 16.4 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 |
Note: HSP values can vary slightly depending on the source and determination method.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[13] It involves creating a saturated solution of the compound in the solvent of interest and allowing it to reach equilibrium before measuring the concentration of the dissolved solute. This method is reliable and provides the true thermodynamic solubility, which is essential for formulation and preclinical studies.[6][14]
Materials and Equipment
-
This compound (crystalline solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge capable of holding the selected vials
-
Syringes and syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for concentration analysis
Step-by-Step Procedure
-
Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point is to add ~10-20 mg of the compound to 2 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. The system must be agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.
-
Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, facilitating the dissolution process. A prolonged equilibration time (typically 24 to 48 hours) is crucial to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[13][15] Shorter times may only yield kinetic solubility, which can be misleading.[14]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the larger solid particles settle. Then, separate the saturated solution (supernatant) from the undissolved solid.
-
Self-Validation: The most robust method is centrifugation at the same temperature for 15-30 minutes. This ensures that even fine particulates are pelleted, preventing them from artificially inflating the measured concentration. Direct filtration is an alternative, but care must be taken to avoid clogging or adsorption of the solute onto the filter membrane.
-
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.
-
Causality: This step is critical to remove any remaining microscopic solid particles. The filtered sample should then be precisely diluted with the appropriate mobile phase or solvent into the calibrated range of the analytical method.
-
-
Concentration Analysis: Quantify the concentration of the compound in the diluted samples using a pre-validated HPLC method. A calibration curve must be generated using standards of known concentrations prepared from the same solid compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final solubility in appropriate units, such as mg/mL and mol/L.
Caption: Experimental workflow for the Shake-Flask solubility method.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and analysis.
Table 3: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Observation (Good/Poor) |
| n-Hexane | 25 | |||
| Toluene | 25 | |||
| Dichloromethane | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetonitrile | 25 | |||
| 2-Propanol | 25 | |||
| Methanol | 25 | |||
| DMSO | 25 | |||
| DMF | 25 |
Interpretation: Once populated, this table will provide a clear solubility profile. By correlating the results with the HSP values in Table 2, one can begin to estimate the HSP of this compound. The solvents that yield the highest solubility ("good" solvents) will likely have HSP values closest to that of the compound itself. This information is invaluable for selecting appropriate solvents for future synthetic steps, purification processes (e.g., crystallization), and formulation development.
Conclusion
References
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . (2024). protocols.io. [Link]
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025). YouTube. [Link]
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How to determine the solubility of a substance in an organic solvent ? . (2024). ResearchGate. [Link]
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Can anyone tell me how to perform equilibrium solubility studies step by step practically? . (2013). ResearchGate. [Link]
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Experiment 1. Solubility of Organic Compounds . Scribd. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds . (n.d.). [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD . (2018). Regulations.gov. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). [Link]
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules . Biomedical and Pharmacology Journal, 13(2). [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques . ISRN pharmaceutics, 2012. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques . ISRN pharmaceutics, 2012, 195727. [Link]
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HSP for Beginners . Hansen Solubility Parameters. [Link]
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CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development . (2015). In Drug-like Properties: Concepts, Structure-Design and Methods. [Link]
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Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Accu Dyne Test. [Link]
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Drug solubility: importance and enhancement techniques . (2012). ISRN Pharmaceutics. [Link]
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This compound . PubChem. [Link]
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Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions . Journal of Materials Chemistry C. [Link]
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Designer Solvent Blends . Hansen Solubility Parameters. [Link]
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Hansen solubility parameter . Wikipedia. [Link]
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CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate . Hoffman Fine Chemicals. [Link]
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Discovery and history of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
An In-Depth Technical Guide to Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate: Synthesis, Properties, and Applications
Abstract
This compound is a key heterocyclic building block in modern medicinal chemistry and pharmaceutical research. Its strategic placement of a bromine atom, a methylsulfonyl group, and a methyl carboxylate group on a pyrimidine core makes it a versatile intermediate for the synthesis of complex bioactive molecules.[1] The methylsulfonyl moiety, in particular, can act as a crucial leaving group in nucleophilic aromatic substitution reactions or influence the molecule's solubility and interactions with biological targets.[1] This guide provides a comprehensive overview of the compound's chemical identity, a detailed, field-proven synthetic protocol, and an exploration of its historical context and significance in drug discovery. The methodologies are presented with an emphasis on the underlying chemical principles and experimental causality, designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Unambiguous identification is critical for any chemical entity in a research and development setting. This compound is cataloged under CAS Registry Number 1060795-14-3.[2] Its structural and physical characteristics are foundational to its handling, reactivity, and application in synthesis.
Caption: Core identification data for the target compound.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1060795-14-3 | [2][3] |
| Molecular Formula | C₇H₇BrN₂O₄S | [2] |
| Molecular Weight | 295.11 g/mol | [2] |
| InChI | 1S/C7H7BrN2O4S/c1-14-6(11)5-4(8)3-9-7(10-5)15(2,12)13/h3H,1-2H3 | [2] |
| SMILES | COC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C |[2] |
Table 2: Physicochemical and Handling Properties
| Property | Value | Rationale and Notes | Source |
|---|---|---|---|
| Physical Form | Crystalline Solid | Typical for small organic molecules of this molecular weight. | [2] |
| Storage | 2-8°C under inert atmosphere | Recommended to maintain long-term stability and prevent degradation from moisture or atmospheric contaminants. | [2] |
| Solubility | Soluble in polar organic solvents | The presence of sulfonyl and ester groups enhances solubility in solvents like dichloromethane. |[1] |
The Synthetic Pathway: A Two-Step Transformation
The most prevalent and efficient synthesis of this compound does not begin from first principles but rather from a commercially available, advanced precursor. The key transformation is a selective oxidation of a methylsulfanyl (thioether) group to a methylsulfonyl (sulfone) group. This two-step sequence is reliable and scalable.
Caption: The two-step synthetic workflow to the target compound.
The Precursor: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
The journey begins with the esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This is a classic Fischer esterification, employing an excess of alcohol (methanol) as both solvent and reagent, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (e.g., 7.64 g, 30.7 mmol) in methanol (60 mL).[4]
-
Causality: Methanol is used in large excess to drive the equilibrium towards the ester product, according to Le Châtelier's principle.
-
-
Catalysis: Carefully add concentrated sulfuric acid (2 mL) to the solution.[4]
-
Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Heating: Heat the mixture to reflux and maintain for 24 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice water.
-
Causality: Quenching with water precipitates the organic product, which has low water solubility, and dilutes the acid.[4]
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM).[4]
-
Purification: Wash the combined organic phases with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by drying over anhydrous sodium sulfate.[4] Concentrate the solvent under reduced pressure to yield the target compound, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.[4]
The Oxidation Step: From Thioether to Sulfone
The critical step is the oxidation of the electron-rich sulfur atom of the methylsulfanyl group to the electron-deficient sulfone. This transformation dramatically alters the electronic properties of the C2 position of the pyrimidine ring, converting the methylsulfanyl group into a good leaving group for subsequent nucleophilic substitution reactions.
Experimental Protocol: Thioether Oxidation
-
Reaction Setup: Dissolve the precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, in a suitable solvent like dichloromethane (DCM) in a round-bottom flask.[2]
-
Temperature Control: Cool the solution in an ice bath to 0°C.
-
Causality: The oxidation is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent potential side reactions or over-oxidation.
-
-
Reagent Addition: Slowly add 3-chloroperbenzoic acid (m-CPBA) to the cooled solution.[2]
-
Causality: m-CPBA is a widely used and effective oxidant for this type of transformation due to its selectivity and ease of handling. Two equivalents are required for the conversion of the thioether to the sulfone.
-
-
Reaction: Stir the reaction mixture for several hours (typically 6-6.5 hours), allowing it to slowly warm to room temperature.[2] Monitor the reaction's completion by TLC or LCMS.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up to remove the m-CPBA byproduct (3-chlorobenzoic acid). The product is then typically purified using silica gel chromatography to yield the final, high-purity this compound.[2]
-
Trustworthiness: Procedures for analogous compounds report yields in the range of 75-80% after purification.[2]
-
Historical Context and Research Significance
While a singular "discovery" event for this compound is not prominently documented, its history is interwoven with the advancement of medicinal chemistry, particularly in the development of kinase inhibitors. Its emergence in chemical catalogs and patent literature points to its value as a highly functionalized synthetic intermediate.
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of many approved drugs.[5] The specific substitution pattern of this compound offers three distinct points for chemical modification:
-
The C5-Bromine: A handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
The C2-Methylsulfonyl Group: An excellent leaving group that can be readily displaced by a variety of nucleophiles (e.g., amines, thiols) in SNAr reactions. This is a cornerstone of many synthetic strategies targeting enzyme active sites.[1]
-
The C4-Methyl Carboxylate: Can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other derivatizations.[6]
The utility of this and structurally related pyrimidines is demonstrated in numerous patents for compounds targeting protein kinases and other enzymes implicated in diseases like cancer.[7][8] Its synthesis and application are driven by the need for modular and versatile building blocks that enable the rapid exploration of chemical space around a validated biological target.
Conclusion
This compound is more than just a chemical compound; it is a testament to the enabling power of synthetic chemistry in modern drug discovery. Its well-defined and high-yielding synthetic pathway, originating from its methylsulfanyl precursor, provides researchers with reliable access to a versatile molecular scaffold. The strategic arrangement of its functional groups offers a predictable and powerful toolkit for constructing complex molecular architectures, solidifying its role as a valuable intermediate for scientists and drug development professionals aiming to create the next generation of therapeutic agents.
References
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Title: this compound | C7H7BrN2O4S | CID 45588266 Source: PubChem - NIH URL: [Link]
-
Title: CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate Source: Hoffman Fine Chemicals URL: [Link]
- Title: US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
-
Title: The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist Source: PubMed URL: [Link]
- Title: US8946235B2 - 2-(2,4,5-substituted-anilino)
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- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
The Strategic Utility of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate in the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1] Its prevalence in nature as a key component of nucleobases, and its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases, make it an ideal starting point for the design of potent and selective kinase inhibitors.[2] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by targeting the dysregulated signaling pathways that drive cellular proliferation and survival.[3][4] This guide provides a detailed technical overview of the application of a highly versatile and reactive building block, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate , in the synthesis of novel kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols, and present biological data for representative target compounds.
The Chemical Versatility of this compound
This compound is a trifunctionalized pyrimidine ring, offering medicinal chemists a powerful tool for the rapid generation of diverse compound libraries. The strategic placement of three distinct functional groups—a bromine atom, a methylsulfonyl group, and a methyl carboxylate—allows for a sequential and regioselective modification of the pyrimidine core.
-
The Methylsulfonyl Group (at C2): The methylsulfonyl moiety is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature activates the pyrimidine ring, facilitating displacement by a wide range of nucleophiles, particularly amines. This allows for the introduction of various side chains that can interact with specific residues in the kinase active site, thereby modulating potency and selectivity.
-
The Bromine Atom (at C5): The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of aryl, heteroaryl, or alkynyl groups at the C5 position, providing a means to explore the solvent-exposed region of the kinase and to fine-tune the physicochemical properties of the inhibitor.
-
The Methyl Carboxylate Group (at C4): The methyl carboxylate group can be readily converted into an amide, which can serve as a key hydrogen bond donor or acceptor. Alternatively, it can be hydrolyzed to the corresponding carboxylic acid, providing a point for further functionalization or for interaction with basic residues in the target protein.
The interplay of these three functional groups allows for a modular and highly efficient approach to the synthesis of complex kinase inhibitors.
Synthesis of the Key Building Block: this compound
The synthesis of this compound is typically achieved in a two-step process starting from its thioether precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.
Protocol 1: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
This protocol outlines the esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
Materials:
-
5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1 equivalent) in methanol.[5]
-
Carefully add concentrated sulfuric acid (catalytic amount) to the solution.[5]
-
Heat the reaction mixture to reflux and stir for 24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate as a yellow solid.[5]
Protocol 2: Oxidation to this compound
This protocol describes the oxidation of the methylsulfanyl group to the methylsulfonyl group.
Materials:
-
Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (1 equivalent) in dichloromethane in a round-bottom flask.[6]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution and then wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield this compound.[6]
Application in the Synthesis of 2,4-Disubstituted Pyrimidine Kinase Inhibitors
A common strategy in kinase inhibitor design is the synthesis of 2,4-diaminopyrimidine scaffolds. The differential reactivity of the C2 and C4 positions on the pyrimidine ring can be exploited to introduce different amine substituents. In our target molecule, the methylsulfonyl group at C2 is a more facile leaving group than a halogen that could be introduced at the C4 position after modification of the ester. This allows for a sequential and controlled introduction of different amines.
Conceptual Workflow for the Synthesis of a 2,4-Diaminopyrimidine Kinase Inhibitor
Caption: Conceptual workflow for the synthesis of a 2,4-diaminopyrimidine kinase inhibitor.
Protocol 3: Synthesis of a 2,4-Diaminopyrimidine Derivative (A Hypothetical Example)
This protocol describes a plausible synthesis of a 2,4-diaminopyrimidine derivative, a common scaffold for kinase inhibitors, starting from this compound.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Cyclopropylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trimethylaluminum (2 M in toluene)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Silica gel for chromatography
Procedure:
Step 1: Nucleophilic Aromatic Substitution at C2
-
To a solution of this compound (1 equivalent) in DMSO, add aniline (1.1 equivalents) and DIPEA (2 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by silica gel chromatography.
Step 2: Amide Formation at C4
-
Dissolve the purified intermediate from Step 1 (1 equivalent) and cyclopropylamine (1.5 equivalents) in anhydrous toluene under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add trimethylaluminum (2 M in toluene, 1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel chromatography.
Application in Targeting Key Kinase Signaling Pathways
The 2,4-diaminopyrimidine scaffold is a versatile pharmacophore that has been successfully employed to target a variety of kinases involved in cancer progression, including Aurora kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).
Aurora Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[7] Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets.[2][3]
Caption: Simplified Aurora Kinase Signaling Pathway and Point of Inhibition.
VEGFR Kinase Inhibition
VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Inhibiting VEGFR signaling can effectively starve tumors of their blood supply.[8]
Sources
- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97 CAS#: 50593-91-4 [amp.chemicalbook.com]
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- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Suzuki-Miyaura Coupling Reactions with Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1] First reported by Suzuki and Miyaura in 1979, its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[1][2] This palladium-catalyzed reaction is indispensable in drug discovery and development, where the construction of complex molecular architectures is paramount.
Within medicinal chemistry, pyrimidine-based structures are of exceptional interest due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds. The ability to functionalize the pyrimidine core allows for the fine-tuning of a molecule's pharmacological profile. This guide focuses on a particularly valuable building block: Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate . We will provide an in-depth analysis of its reactivity and a detailed protocol for its successful application in Suzuki-Miyaura coupling reactions.
Substrate Profile: Understanding the Reactivity of this compound
The successful execution of a cross-coupling reaction hinges on a deep understanding of the substrate's electronic and steric properties. The target molecule, this compound, possesses distinct features that govern its reactivity.
-
The Pyrimidine Core: As a heteroaromatic ring, the pyrimidine nucleus is inherently electron-deficient due to the presence of two nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs): This inherent electron deficiency is significantly amplified by two powerful EWGs: the methylsulfonyl group (-SO₂Me) at the C2 position and the methyl carboxylate group (-CO₂Me) at the C4 position.[3]
-
The C-Br Bond: The bromine atom at the C5 position is the leaving group in the coupling reaction. The cumulative electron-withdrawing effect of the nitrogen atoms and the EWGs makes the C-Br bond highly polarized and susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4][5]
This pronounced electrophilic character makes this compound an excellent substrate for Suzuki-Miyaura coupling, often allowing for reactions to proceed under milder conditions than those required for more electron-rich aryl halides.[6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) complex. This is typically the rate-limiting step.[4]
-
Transmetalation: The organic group from the organoboron species (the boronic acid or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron atom, facilitating the transfer.[8][9]
-
Reductive Elimination: The two organic fragments (the pyrimidine and the group from the boronic acid) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)
-
Schlenk flask or microwave vial, magnetic stir bar, condenser
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature controller
-
TLC plates, ethyl acetate, hexanes, celite, silica gel for chromatography
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the Schlenk flask with a stir bar and condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Causality Note: Tetrakis(triphenylphosphine)palladium(0) is a reliable and widely used catalyst for many Suzuki couplings. For more challenging substrates or to improve yields, catalyst systems using bulky, electron-rich phosphine ligands (like SPhos or XPhos) with a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂) can significantly accelerate the oxidative addition and reductive elimination steps.[10]
-
-
Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (typically 80-100 °C). Stir the mixture vigorously.
-
Monitoring Progress: Monitor the reaction's progress by TLC or LC-MS. Take small aliquots from the reaction mixture, quench with water, extract with ethyl acetate, and analyze the organic layer. The disappearance of the starting pyrimidine is a key indicator of completion.
-
Reaction Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water.
-
Filtration: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Typical Reaction Conditions
The following table summarizes representative conditions for the coupling of this compound with Phenylboronic Acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 6 | ~85-95 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3.0) | Toluene | 100 | 4 | >90 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 8 | ~80-90 |
| 4 | PEPPSI-IPr (2) | - | K₃PO₄ (3.0) | t-Amyl Alcohol | 100 | 2 | >95 |
Note: Yields are illustrative and based on typical outcomes for similar electron-deficient heteroaryl bromides. Optimization for specific boronic acid partners is recommended.[6][10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Insufficient heat; Poor quality reagents or solvents. | Use a fresh, active catalyst; Ensure proper degassing of solvents; Check reaction temperature; Use anhydrous solvents. |
| Protodeboronation | Presence of excess water or protic sources; Reaction too slow. | Use anhydrous base (e.g., powdered K₃PO₄); Minimize water in the solvent system; Use a more active catalyst/ligand system to accelerate the coupling rate. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Thoroughly degas the reaction mixture; Reduce catalyst loading once optimal conditions are found. |
References
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction Source: Journal of the American Chemical Society URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube (NRO Chemistry) URL: [Link]
-
Title: Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts Source: Organometallics - ACS Publications URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst Source: MDPI URL: [Link]
-
Title: Suzuki reactions of 2-bromopyridine with aryl boronic acids Source: ResearchGate URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health URL: [Link]
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Suzuki–Miyaura Coupling Source: Synthetic Methods in Drug Discovery: Volume 1 URL: [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. This compound (1060795-14-3) for sale [vulcanchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Introduction: A Versatile Scaffold for Chemical Innovation
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and drug development, forming the core structure of numerous approved therapeutics. Their prevalence stems from their ability to engage in diverse biological interactions and their synthetic tractability. Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is an exceptionally valuable building block for researchers. This molecule is engineered for facile and regioselective modification via nucleophilic aromatic substitution (SNAc), offering a rapid route to novel compound libraries.
This guide provides an in-depth exploration of the SNAc reactions of this substrate. We will dissect the underlying chemical principles, offer field-tested experimental protocols, and provide the necessary data and visualizations to empower researchers in their synthetic endeavors. The molecule's design features a highly activated pyrimidine core, with two key functional groups dictating its reactivity: a powerful methylsulfonyl leaving group at the C2 position and a bromo substituent at the C5 position, which is ideal for subsequent orthogonal chemistry such as metal-catalyzed cross-couplings.[1]
Section 1: The Chemistry of a Highly Activated System
Principles of Reactivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to attack by nucleophiles, a characteristic that is greatly amplified by the presence of strong electron-withdrawing groups (EWGs).[2] In the case of this compound, the reactivity is significantly enhanced by two such groups:
-
The 2-Methylsulfonyl Group (-SO₂Me): This is a powerful EWG that dramatically lowers the electron density of the pyrimidine ring through both inductive (-I) and mesomeric (-M) effects. This activation makes the ring highly electrophilic and primed for nucleophilic attack. Crucially, the methylsulfonyl group is also an excellent leaving group, facilitating the re-aromatization step of the SNAc mechanism.[3][4]
-
The 4-Methyl Carboxylate Group (-CO₂Me): This group further activates the ring towards nucleophilic attack, contributing to the overall electrophilicity.
Regioselectivity: The C2 Position as the Epicenter of Reactivity
The substrate possesses two potential leaving groups: the methylsulfonyl group at C2 and the bromide at C5. SNAc reactions on pyrimidine systems are overwhelmingly favored at the C2 and C4 positions, as the negative charge of the intermediate can be effectively stabilized by the adjacent ring nitrogens.[5][6] The methylsulfonyl group at C2 is a far superior leaving group compared to the bromide at C5 and is positioned at a highly activated site. Therefore, nucleophilic attack will occur selectively at the C2 position, displacing the methylsulfonyl group while leaving the C5-bromo substituent intact for potential downstream modifications.
The SNAc Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism.[7][8]
-
Nucleophilic Addition: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[8][9]
-
Elimination & Re-aromatization: The aromatic system is restored through the expulsion of the methylsulfinate anion (MeSO₂⁻), which is a stable leaving group. This step is typically fast and irreversible.
The stability of the Meisenheimer complex is the key to the reaction's facility. The negative charge is delocalized across the pyrimidine ring and is effectively stabilized by the resonance effects of the ring nitrogens and the electron-withdrawing carboxylate group.[10]
Caption: General mechanism of SNAc on the pyrimidine substrate.
Section 2: Application Notes & Experimental Considerations
Scope of Nucleophiles
The high reactivity of this substrate allows for the use of a wide range of nucleophiles, including:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).
-
S-Nucleophiles: Thiols and thiophenols.
-
O-Nucleophiles: Alkoxides and phenoxides.
The choice of nucleophile will be dictated by the desired final product. Reactions with neutral nucleophiles like amines and thiols often benefit from the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the proton released during the reaction.
Choice of Solvent
Polar aprotic solvents are the preferred medium for SNAc reactions. They effectively solvate the cationic counter-ion of the nucleophile, leading to a more "naked" and reactive anionic nucleophile. Furthermore, they can stabilize the charged Meisenheimer intermediate.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN).
-
Causality: Using protic solvents (e.g., ethanol, methanol) can lead to solvolysis as a competing side reaction, especially with highly reactive substrates or under forcing conditions.[11]
Reaction Temperature & Monitoring
Many SNAc reactions with this substrate can proceed efficiently at room temperature due to its high activation. However, for less reactive nucleophiles or to increase the reaction rate, gentle heating (40-80 °C) may be required.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of complete consumption of the starting material.
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Reaction with a Secondary Amine (Morpholine)
This protocol details the synthesis of Methyl 5-bromo-2-(morpholin-4-yl)-4-pyrimidinecarboxylate.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dimethylformamide (DMF) (Anhydrous)
-
Ethyl acetate, Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 295 mg, 1.0 mmol).
-
Dissolve the substrate in anhydrous DMF (5 mL).
-
Add triethylamine (209 µL, 1.5 mmol) to the solution.
-
Add morpholine (105 µL, 1.2 mmol) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup & Purification: a. Once the starting material is consumed, pour the reaction mixture into water (50 mL). b. Extract the aqueous phase with ethyl acetate (3 x 30 mL). c. Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to yield the pure product.
-
Protocol 2: Reaction with a Thiol (Thiophenol)
This protocol details the synthesis of Methyl 5-bromo-2-(phenylthio)-4-pyrimidinecarboxylate.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃), fine powder (1.5 eq)
-
Acetonitrile (ACN) (Anhydrous)
-
Ethyl acetate, Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add this compound (295 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir the suspension.
-
Add thiophenol (113 µL, 1.1 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 3-6 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: a. After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. e. Purify the crude product by flash column chromatography.
-
Section 4: Data Summary Table
The following table provides an overview of expected outcomes for SNAc reactions with various nucleophiles, based on the high reactivity of 2-sulfonylpyrimidines.[4][12] Conditions should be optimized for each specific substrate.
| Nucleophile | Base (if needed) | Solvent | Temp (°C) | Approx. Time (h) | Expected Yield |
| Piperidine | TEA | DMF | 25 | 1-3 | >90% |
| Aniline | None | DMSO | 80 | 6-12 | 70-85% |
| Sodium thiophenoxide | N/A | DMF | 25 | 1-2 | >95% |
| Sodium methoxide | N/A | Methanol/THF | 0-25 | 0.5-1 | >90% |
| Benzylamine | TEA | ACN | 50 | 2-4 | 85-95% |
Section 5: Experimental Workflow Visualization
The following diagram outlines the general workflow for performing and purifying the products of these SNAc reactions.
Caption: A typical experimental workflow for SNAc reactions.
References
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Pichon, M., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Request PDF. ResearchGate. [Link]
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Pichon, M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
-
Rojas, L. J., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. ACS Publications. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (2019). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
chemeurope.com. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic_aromatic_substitution [chemeurope.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: A Versatile Platform for Heterocycle Synthesis using Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Abstract: This technical guide provides detailed protocols and scientific rationale for the synthesis of novel heterocyclic compounds utilizing Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate as a versatile starting material. This trifunctionalized pyrimidine core is an exceptional scaffold for chemical library synthesis in drug discovery, offering three distinct and orthogonally reactive sites. We will explore site-selective modifications through Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the efficient construction of complex molecular architectures.
The Building Block: Characterization and Reactivity Profile
This compound (CAS 1060795-14-3) is a highly functionalized heterocyclic compound.[1][2] Its utility in synthetic chemistry stems from the presence of three key functional groups, each offering a distinct handle for chemical modification: a methylsulfonyl group at the C2 position, a methyl carboxylate at C4, and a bromine atom at C5.
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution.[3] This effect is amplified by the strong electron-withdrawing nature of the methylsulfonyl and methyl carboxylate groups.
-
C2-SO₂Me (Methylsulfonyl group): The sulfonyl group is a powerful electron-withdrawing group and an excellent leaving group, making the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[4]
-
C5-Br (Bromine atom): The carbon-bromine bond provides a classic handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[5]
-
C4-COOMe (Methyl carboxylate): The ester group can be subjected to hydrolysis, amidation, or reduction, offering further avenues for derivatization, typically after modifications at the more labile C2 and C5 positions.
Table 1: Physicochemical Properties of the Starting Material
| Property | Value |
|---|---|
| CAS Number | 1060795-14-3[2] |
| Molecular Formula | C₇H₇BrN₂O₄S[1] |
| Molecular Weight | 295.11 g/mol [1] |
| Appearance | Crystalline solid[1] |
| Storage | 2-8°C, under inert atmosphere[1] |
Caption: Key reactive centers for synthetic modification.
Protocol: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Principle and Rationale
Nucleophilic aromatic substitution on electron-deficient heterocycles like pyrimidines is a fundamental transformation.[6] The reaction proceeds via a stepwise addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups that can delocalize the charge. In our substrate, the methylsulfonyl group is one of the most effective leaving groups for SNAr, significantly superior to halides, due to the stability of the resulting methanesulfinate anion. This allows for facile displacement by a wide range of nucleophiles under mild conditions.
Caption: Displacement of the C2-methylsulfonyl group.
Detailed Experimental Protocol (General Procedure with Morpholine)
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 295 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL). Stir the mixture until the starting material is fully dissolved.
-
Nucleophile and Base Addition: Add morpholine (1.2 eq, 104 µL, 1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 348 µL, 2.0 mmol) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or heat to 60 °C if the reaction is sluggish (monitor by TLC or LC-MS).
-
Workup: Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-morpholinylpyrimidine derivative.
Table 2: Example SNAr Reactions with Various Nucleophiles
| Nucleophile | Product Class | Typical Yield |
|---|---|---|
| Morpholine | 2-Aminopyrimidine | 85-95% |
| Benzylamine | 2-Aminopyrimidine | 80-90% |
| Thiophenol | 2-Thioetherpyrimidine | 90-98% |
| Sodium Methoxide | 2-Alkoxypyrimidine | 70-85% |
Protocol: Palladium-Catalyzed C-C Bond Formation at the C5-Position (Suzuki-Miyaura Coupling)
Principle and Rationale
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, typically between an organoboron species and an organic halide.[7] It is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures.[5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Key steps include oxidative addition of the palladium(0) complex to the C-Br bond, transmetalation of the organic group from the boron atom to the palladium center (which requires activation by a base), and reductive elimination to form the C-C bond and regenerate the active catalyst.[8]
Caption: Palladium-catalyzed cycle for C-C bond formation.
Detailed Experimental Protocol (General Procedure with Phenylboronic Acid)
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq, 295 mg, 1.0 mmol), phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.5 eq, 345 mg, 2.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq, 35 mg, 0.03 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add degassed solvent, typically a mixture like 1,4-dioxane/water (4:1, 5 mL), via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite. Wash the filtrate with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the 5-phenylpyrimidine product.
Table 3: Example Suzuki Couplings with Various Boronic Acids
| Boronic Acid | Product Feature | Typical Yield |
|---|---|---|
| Phenylboronic acid | 5-Phenyl pyrimidine | 80-92% |
| 4-Methoxyphenylboronic acid | 5-Anisyl pyrimidine | 75-88% |
| 3-Pyridylboronic acid | 5-(Pyridin-3-yl) pyrimidine | 65-80% |
| Thiophene-2-boronic acid | 5-(Thiophen-2-yl) pyrimidine | 70-85% |
Protocol: Palladium-Catalyzed C-N Bond Formation at the C5-Position (Buchwald-Hartwig Amination)
Principle and Rationale
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides or triflates.[9] This reaction has revolutionized medicinal chemistry, as the arylamine motif is prevalent in a vast number of bioactive molecules. The catalytic cycle is similar to the Suzuki coupling but involves an amine nucleophile. A key difference is the formation of a palladium-amido complex after coordination of the amine and deprotonation by a strong base, which then undergoes reductive elimination to form the C-N bond. The choice of ligand is critical to prevent catalyst deactivation and promote efficient reductive elimination, especially with heteroaromatic substrates.[10][11]
Detailed Experimental Protocol (General Procedure with Piperidine)
-
Inert Atmosphere: To an oven-dried vial, add this compound (1.0 eq, 295 mg, 1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq, 18 mg, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.05 eq, 29 mg, 0.05 mmol), and a strong, non-nucleophilic base (e.g., Cs₂CO₃, 1.5 eq, 488 mg, 1.5 mmol).
-
Reagent Addition: Seal the vial with a septum cap. Evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by piperidine (1.2 eq, 119 µL, 1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring for completion.
-
Workup and Purification: Follow the workup and purification procedure described in Section 3.2 to isolate the 5-piperidinylpyrimidine product.
Table 4: Example Buchwald-Hartwig Aminations
| Amine | Product Class | Typical Yield |
|---|---|---|
| Piperidine | 5-(Piperidin-1-yl) pyrimidine | 70-85% |
| Aniline | 5-(Phenylamino) pyrimidine | 60-75% |
| N-Methylaniline | 5-(N-methyl-N-phenylamino) pyrimidine | 65-80% |
Advanced Application: Sequential Synthesis of Di-substituted Pyrimidines
Strategy and Workflow
The orthogonal reactivity of the C2-SO₂Me and C5-Br positions allows for a powerful sequential synthesis strategy. The significantly milder conditions required for the SNAr reaction at C2 enable selective substitution at this position while leaving the C5-Br bond intact for subsequent cross-coupling. This provides a robust and flexible route to 2,5-disubstituted pyrimidine libraries with diverse functionalities.
Caption: Orthogonal strategy for 2,5-disubstitution.
Detailed Experimental Protocol: Two-Step Synthesis
Step A: SNAr Reaction
-
Perform the SNAr reaction with a chosen nucleophile (e.g., benzylamine) as described in Protocol 2.2 . Isolate and purify the resulting intermediate, Methyl 5-bromo-2-(benzylamino)-4-pyrimidinecarboxylate.
Step B: Suzuki Coupling
-
Using the product from Step A as the starting material, perform a Suzuki-Miyaura coupling with a chosen boronic acid (e.g., 4-methoxyphenylboronic acid) as detailed in Protocol 3.2 . This will yield the final 2,5-disubstituted product, Methyl 2-(benzylamino)-5-(4-methoxyphenyl)-4-pyrimidinecarboxylate.
This sequential approach provides access to a vast chemical space from a single, versatile starting material, making it an invaluable tool for generating focused compound libraries for screening and lead optimization.
References
A numbered list of all cited sources can be found below, including the Title, Source, and a valid, clickable URL for verification.
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... - National Institutes of Health (NIH).
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange.
-
Synthesis of furo-[2,3-d]pyrimidine derivatives containing ethylene ether spacers. - ResearchGate.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - World Scientific.
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing.
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate.
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors... - RSC Publishing.
-
Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - Institute of Molecular and Translational Medicine.
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PubMed Central (PMC).
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Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates... - Semantic Scholar.
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines... - MDPI.
-
Concerted Nucleophilic Aromatic Substitution Reactions - PubMed Central (PMC).
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4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Bio... - Ingenta Connect.
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A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety - Science Publishing Group.
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Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD.
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methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, 97 - ChemicalBook.
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Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors... - PubMed Central (PMC).
-
Suzuki Coupling - Organic Chemistry Portal.
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Synthesis of furo[2,3-d]pyrimidine derivatives - ResearchGate.
-
SCHEME 1 Synthesis of substituted pyrazolo[3,4-d]pyrimidine. - ResearchGate.
-
N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines... - Thieme.
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Pyrimidine - Wikipedia.
-
CAS 50593-91-4 | Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate - Synblock.
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central (PMC).
-
Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines... - Mendeleev Communications.
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This compound - Vulcanchem.
-
CAS NO. 1060795-14-3 | this compound - Arctom Scientific.
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Efficient Pd-Catalyzed Amination of Heteroaryl Halides - ACS Publications.
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchGate.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-4-bromopyrimidine - BenchChem.
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The Versatile Pyrimidine Building Block: Application Notes for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1][2][3] Its inherent ability to engage in various non-covalent interactions, particularly hydrogen bonding, makes it an ideal framework for designing molecules that can effectively bind to biological targets. Within the diverse chemical space of substituted pyrimidines, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS No. 1060795-14-3) has emerged as a particularly powerful and versatile building block for the synthesis of novel therapeutics, especially in the realm of kinase inhibitors.[4]
This technical guide provides an in-depth exploration of this compound, offering detailed application notes and step-by-step protocols for its use in key synthetic transformations. We will delve into the chemical rationale behind its reactivity and showcase its practical application in the synthesis of advanced intermediates for drug discovery programs.
Chemical Profile and Strategic Advantages
This compound is a crystalline solid at room temperature.[2] Its strategic trifunctionalization is the key to its synthetic utility:
-
The Methylsulfonyl Group at C2: This powerful electron-withdrawing group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide array of nucleophiles, most commonly amines, to build the core of many kinase inhibitors.[2]
-
The Bromo Group at C5: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl moieties, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's pharmacological profile.[2]
-
The Methyl Carboxylate Group at C4: This ester functionality offers a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing another point for diversification.[2]
This unique combination of reactive sites allows for a modular and highly efficient approach to the synthesis of complex, polysubstituted pyrimidines.
Synthesis of the Building Block
The target compound, this compound, is typically prepared from its methylsulfanyl precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS No. 50593-91-4).[1][3] The synthesis involves a two-step process starting from 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
Protocol 1: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate[1]
Reaction Scheme:
A schematic overview of the esterification reaction.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 | 249.08 | 7.64 g | 30.7 |
| Methanol | 67-56-1 | 32.04 | 60 mL | - |
| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 | 2 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
To a solution of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (7.64 g, 30.7 mmol) in methanol (60 mL), add concentrated sulfuric acid (2 mL).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, pour the mixture into ice water.
-
Extract the aqueous mixture with dichloromethane (DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, is obtained as a yellow solid (6.42 g, 80% yield) and can often be used in the next step without further purification.[1]
Characterization Data:
-
¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H), 4.01 (s, 3H), 2.58 (s, 3H).[1]
-
LCMS (ESI): m/z 263 [M+H]⁺.[1]
Protocol 2: Oxidation to this compound[2]
Reaction Scheme:
A schematic overview of the oxidation reaction.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | 50593-91-4 | 263.11 | 1.0 eq | - |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 937-14-4 | 172.57 | ~2.2 eq | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure:
-
Dissolve Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution to quench any remaining peroxyacid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to afford this compound as a crystalline solid.
Key Applications and Protocols in Medicinal Chemistry
The true power of this compound lies in its ability to undergo sequential and regioselective functionalization. The following protocols highlight its application in the synthesis of key intermediates for kinase inhibitor discovery.
Application 1: Nucleophilic Aromatic Substitution (SNAr) for the Introduction of Amino Scaffolds
The highly activated C2 position readily undergoes SNAr with a variety of amine nucleophiles. This reaction is fundamental for constructing the 2-aminopyrimidine core present in many kinase inhibitors, which often forms crucial hydrogen bond interactions with the hinge region of the kinase active site.
Workflow for SNAr:
A general workflow for the SNAr reaction.
Protocol 3: General Procedure for SNAr with an Aniline Derivative
This protocol is adapted from procedures for similar electrophilic pyrimidines.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1060795-14-3 | 295.11 | 1.0 eq |
| Substituted Aniline | Varies | Varies | 1.1 - 1.5 eq |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 - 3.0 eq |
| N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) | 872-50-4 | 99.13 | As needed |
Procedure:
-
To a solution of this compound in NMP or DMSO, add the substituted aniline and DIPEA.
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be purified by silica gel chromatography or recrystallization to yield the desired 2-anilino-5-bromopyrimidine derivative.
Application 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Following the introduction of the amino scaffold at C2, the bromine atom at C5 serves as an excellent handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling. This allows for the exploration of the solvent-exposed region of the kinase active site, often leading to significant improvements in potency and selectivity.
Workflow for Suzuki-Miyaura Coupling:
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- 2. This compound (1060795-14-3) for sale [vulcanchem.com]
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Derivatization of the carboxylate group in Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Anwendungs- und Protokollleitfaden: Strategische Derivatisierung der Carboxylatgruppe in Methyl-5-brom-2-(methylsulfonyl)-4-pyrimidincarboxylat
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Dr. Gemini, Leitender Anwendungswissenschaftler
Zusammenfassung
Methyl-5-brom-2-(methylsulfonyl)-4-pyrimidincarboxylat ist ein hochfunktionalisierter heterocyclischer Baustein, der für die medizinische Chemie und die Wirkstoffforschung von erheblichem Wert ist. Seine Struktur bietet mehrere reaktive Stellen, die eine selektive Modifikation und die Erzeugung diverser Molekülbibliotheken ermöglichen. Dieser Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Derivatisierung der Carboxylatgruppe an der C4-Position. Wir untersuchen die zugrunde liegende chemische Reaktivität des Moleküls und stellen schrittweise Methoden für Schlüsseltansformationen bereit, darunter Verseifung, Amidierung, Umesterung und Reduktion. Darüber hinaus wird die orthogonale Reaktivität der C5-Brom- und C2-Methylsulfonylgruppen im Kontext der Planung komplexer Synthesen diskutiert.
Molekulares Reaktivitätsprofil
Das Verständnis des elektronischen Charakters von Methyl-5-brom-2-(methylsulfonyl)-4-pyrimidincarboxylat ist entscheidend für die Vorhersage der Reaktivität und die Vermeidung unerwünschter Nebenreaktionen. Der Pyrimidinring ist von Natur aus elektronenarm. Diese Eigenschaft wird durch die stark elektronenziehende Methylsulfonylgruppe (-SO₂Me) an der C2-Position erheblich verstärkt. Folglich ist der Ring stark für nukleophile aromatische Substitution (SNAr) aktiviert, insbesondere an den Positionen C4 und C6, obwohl in diesem Fall die C4-Position durch die Carboxylatgruppe substituiert ist.[1][2]
Die drei primären reaktiven Stellen für die Synthese sind:
-
C4-Methylester (-CO₂Me): Die primäre Zielposition für die in diesem Leitfaden beschriebene Derivatisierung. Sie ist anfällig für nukleophilen Acyl-Angriff.
-
C5-Brom (-Br): Ein klassischer "Griff" für palladiumkatalysierte Kreuzkupplungsreaktionen wie Suzuki- und Sonogashira-Kupplungen, der die Einführung von Aryl-, Heteroaryl- oder Alkinylgruppen ermöglicht.[3]
-
C2-Methylsulfonyl (-SO₂Me): Dient als hervorragende Abgangsgruppe bei SNAr-Reaktionen mit starken Nukleophilen (z. B. Thiolen), eine Reaktivität, die bei der Planung von Syntheseschritten berücksichtigt werden muss.[4][5]
Sources
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- 2. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Step-by-step guide for a specific reaction using Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Introduction: The Versatility of a Privileged Heterocycle
Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate is a highly functionalized pyrimidine derivative poised for selective chemical modification. Its structure is distinguished by three key features: a bromine atom at the C5 position, a potent leaving group (methylsulfonyl) at the C2 position, and a methyl ester at the C4 position. This arrangement of functional groups on an electron-deficient pyrimidine core allows for a range of regioselective transformations, making it a valuable building block in medicinal chemistry and materials science.[1] The bromine at C5 is an ideal handle for palladium-catalyzed cross-coupling reactions, while the methylsulfonyl group at C2 activates this position for nucleophilic aromatic substitution (SNAr).[2][3][4]
This application note provides a detailed, step-by-step protocol for the selective functionalization of the C5 position of this compound via a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[5] We will delve into the rationale behind the experimental design, provide a comprehensive protocol, and discuss the underlying reaction mechanism.
Core Principle: Regioselective C-C Bond Formation
The Suzuki-Miyaura coupling leverages a palladium catalyst to couple an organoboron compound (typically a boronic acid or its ester) with an organohalide.[5] In the case of our substrate, the C-Br bond at the 5-position is significantly more amenable to the oxidative addition step in the palladium catalytic cycle than the C-S bond of the methylsulfonyl group. This difference in reactivity allows for the selective formation of a new C-C bond at the C5 position, leaving the methylsulfonyl group intact for potential subsequent SNAr reactions.
The general transformation is depicted below:
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
Reagent and Materials Table
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 295.11 | 295 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 58 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (295 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and sodium carbonate (212 mg, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is important to prevent catalyst deactivation.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol, 0.05 eq.) to the reaction mixture. The mixture will typically turn yellow or orange.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the desired 5-aryl-2-(methylsulfonyl)-4-pyrimidinecarboxylate.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. The base (Na₂CO₃) plays a critical role here, activating the boronic acid to facilitate this transfer.
-
Reductive Elimination: The two organic fragments on the palladium center (the pyrimidine and the aryl group) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The successful formation of the product can be unequivocally confirmed by standard analytical techniques:
-
LC-MS: A successful reaction will show the disappearance of the starting material's mass peak (m/z for C₇H₇BrN₂O₄S) and the appearance of a new peak corresponding to the mass of the coupled product.
-
¹H NMR: The proton NMR spectrum of the purified product will show the disappearance of the pyrimidine C-H proton singlet and the appearance of new signals corresponding to the protons of the newly introduced aryl group.
-
Yield Calculation: An isolated yield of over 60% is typically expected for this type of transformation, confirming the efficiency of the protocol.
Conclusion
This compound is a versatile building block for the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling protocol detailed in this application note provides a reliable and efficient method for the selective functionalization of the C5 position. This reaction opens the door to a wide array of novel pyrimidine derivatives for applications in drug discovery and materials science. The orthogonality of the C5-bromo and C2-methylsulfonyl groups allows for subsequent modifications, further enhancing the synthetic utility of this valuable scaffold.
References
- The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols. (2025). Benchchem.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
- 5-Bromopyrimidine synthesis. (n.d.). ChemicalBook.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023).
- Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines. (n.d.). Journal of the Chemical Society C.
- 5-Bromopyrimidine 97 4595-59-9. (n.d.). Sigma-Aldrich.
- methyl 5-bromo-2-(methylsulfanyl)
- Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.).
- 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses.
- CAS 50593-91-4 | Methyl 5-bromo-2-(methylsulfanyl)
- Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | CAS 50593-91-4. (n.d.). Santa Cruz Biotechnology.
- methyl 5-bromo-2-(methylsulfonyl)
- Methyl 5-bromo-2-(methylsulfonyl)
- Methyl 5-bromo-2-(methylsulfanyl)
- CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)
- Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors. (2008). PubMed.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
- Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. (n.d.).
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Application Notes and Protocols for the Large-Scale Synthesis of Drug Intermediates from Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleic acid bases and participate in crucial hydrogen bonding and π-π stacking interactions with biological targets. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery, enabling the synthesis of diverse compound libraries for screening and lead optimization. Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate has emerged as a highly versatile and valuable intermediate in this context. Its unique substitution pattern, featuring a methylsulfonyl group at the 2-position, a bromine atom at the 5-position, and a methyl carboxylate at the 4-position, provides multiple reactive handles for sequential and regioselective chemical modifications.
The electron-withdrawing nature of the methylsulfonyl group and the pyrimidine nitrogens renders the ring susceptible to nucleophilic aromatic substitution (SNAr), primarily at the 2-position where the sulfonyl group acts as an excellent leaving group. Concurrently, the bromine atom at the 5-position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This orthogonal reactivity makes this compound a powerful linchpin for the construction of complex, poly-functionalized drug candidates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this compound and its subsequent elaboration into advanced drug intermediates. The protocols detailed herein are designed for scalability, with a focus on procedural safety, efficiency, and reproducibility.
Part 1: Large-Scale Synthesis of this compound
The most direct and scalable route to this compound involves the oxidation of its readily available precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate. Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective oxidant for this transformation.
Causality of Experimental Choices:
-
Oxidizing Agent: m-CPBA is chosen for its high reactivity and selectivity in oxidizing sulfides to sulfones. It is generally preferred over other oxidants for its clean reaction profile and ease of handling on a laboratory scale. However, its thermal instability necessitates strict safety protocols for large-scale operations.
-
Solvent: Dichloromethane (DCM) is a common solvent for m-CPBA oxidations due to its inertness and ability to dissolve both the substrate and the oxidant.
-
Temperature Control: The reaction is initiated at a low temperature (0-5 °C) to control the initial exotherm of the oxidation. Allowing the reaction to slowly warm to room temperature ensures complete conversion without runaway reactions.
-
Work-up: The work-up procedure is designed to remove the m-chlorobenzoic acid byproduct and any unreacted m-CPBA. A wash with aqueous sodium thiosulfate quenches any remaining peroxide, followed by a sodium bicarbonate wash to remove the acidic byproduct.
Experimental Protocol: Large-Scale Oxidation
Safety First: m-CPBA is a potentially explosive oxidizing agent, especially in pure form. It is crucial to use the commercially available, water-wetted form (typically ~77%) and to avoid friction, shock, and high temperatures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. For large-scale reactions, a blast shield is highly recommended.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | 50593-91-4 | 263.11 | 1.0 |
| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 937-14-4 | 172.57 | 2.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |
| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (1.0 eq) in dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
m-CPBA Addition: Dissolve m-CPBA (~77%, 2.2 eq) in DCM (approximately 15 mL per gram of m-CPBA) and add it to the dropping funnel. Add the m-CPBA solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add saturated aqueous sodium thiosulfate solution to quench any excess m-CPBA. Stir for 30 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford a white to off-white solid.
Workflow Diagram: Synthesis of the Core Intermediate
Caption: Workflow for the synthesis of the core intermediate.
Part 2: Application in the Synthesis of Drug Intermediates
The synthesized this compound is a versatile building block for creating a diverse range of drug intermediates through two primary reaction pathways: Suzuki-Miyaura cross-coupling at the C5-bromo position and nucleophilic aromatic substitution at the C2-sulfonyl position.
Application 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the C5 position of the pyrimidine ring.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts are essential for the Suzuki-Miyaura coupling. A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂. The choice of catalyst and ligand can significantly impact the reaction efficiency.
-
Base: A base, such as potassium carbonate or sodium carbonate, is required to activate the boronic acid.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Experimental Protocol: Suzuki-Miyaura Coupling
Safety First: Palladium catalysts can be pyrophoric, especially after use when finely divided and potentially saturated with hydrogen (if used in a hydrogenation). Handle in an inert atmosphere. Arylboronic acids can be irritants and may have unknown toxicity; handle with appropriate PPE.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 1060795-14-3 | 295.11 | 1.0 |
| Arylboronic acid | various | various | 1.2 - 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure 5-aryl-2-(methylsulfonyl)pyrimidine derivative.
Application 2: Nucleophilic Aromatic Substitution (SNAr)
The highly activated C2 position allows for the displacement of the methylsulfonyl group by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce further diversity.
Causality of Experimental Choices:
-
Nucleophile: The choice of nucleophile dictates the functional group to be introduced. Primary and secondary amines are commonly used to form 2-aminopyrimidine derivatives, which are prevalent in kinase inhibitors.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like isopropanol can be used, depending on the nucleophile and substrate solubility.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the methanesulfinic acid byproduct.
-
Temperature: The reaction is typically heated to drive it to completion, with the optimal temperature depending on the reactivity of the nucleophile.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
Safety First: Handle amines with care as they can be corrosive and toxic. Perform the reaction in a well-ventilated fume hood.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| This compound | 1060795-14-3 | 295.11 | 1.0 |
| Amine (primary or secondary) | various | various | 1.1 - 1.5 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.0 |
| Isopropanol | 67-63-0 | 60.10 | - |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (approximately 15 mL per gram of starting material).
-
Reagent Addition: Add the desired amine (1.1-1.5 eq) followed by diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel or recrystallization to yield the desired 2-amino-5-bromopyrimidine derivative.
Logical Relationship of Sequential Functionalization
Caption: Sequential functionalization pathways.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex drug candidates. The protocols outlined in this application note provide a robust and scalable framework for its synthesis and subsequent functionalization via Suzuki-Miyaura coupling and nucleophilic aromatic substitution. By carefully controlling reaction conditions and adhering to the specified safety precautions, researchers can efficiently generate diverse libraries of pyrimidine-based compounds for drug discovery programs. The orthogonal reactivity of this key intermediate offers a powerful platform for the rapid exploration of chemical space and the development of novel therapeutics.
References
-
Zhang, X., Hu, A., Pan, C., Zhao, Q., Wang, X., & Lu, J. (2013). Safer Preparation of m-CPBA/DMF Solution in Pilot Plant. Organic Process Research & Development, 17(12), 1591–1596. [Link]
-
UCLA Environment, Health & Safety. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
- Carl ROTH. (202
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. This document provides in-depth troubleshooting advice, frequently asked questions, and a robust starting protocol for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common challenges and achieve higher yields and purity for this specific, yet challenging, transformation.
The substrate , a substituted pyrimidine, presents a unique set of challenges. The pyrimidine ring is inherently electron-deficient, which can facilitate oxidative addition.[1] However, the presence of two strong electron-withdrawing groups (a methylsulfonyl and a carboxylate) significantly modulates the electronic properties and can impact multiple steps of the catalytic cycle. This guide is designed to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently low with this specific pyrimidine substrate?
Low yields with this substrate often stem from a combination of factors related to its electronic nature and potential side reactions.[2][3] The electron-deficient pyrimidine ring makes the C-Br bond susceptible to oxidative addition by the palladium catalyst.[1] However, the strong electron-withdrawing sulfonyl group can also lead to issues such as catalyst deactivation or sluggish transmetalation. Furthermore, common side reactions like protodeboronation of the boronic acid partner or homocoupling can significantly reduce the yield of the desired product.[3][4]
Q2: What is the best starting point for a catalyst and ligand system?
For electron-deficient heteroaryl halides like this one, a highly active catalyst system is required. Standard catalysts like Pd(PPh₃)₄ may not be sufficient. A better starting point involves a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂ combined with a sterically bulky, electron-rich phosphine ligand.[5] Ligands from the Buchwald family, such as SPhos or XPhos, are excellent candidates as they are known to facilitate challenging cross-couplings by promoting both the oxidative addition and reductive elimination steps.[6]
Q3: How do I choose the right base for this reaction?
Base selection is critical and multifaceted. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for transmetalation.[7] For substrates with base-sensitive functional groups like esters, a moderately strong base is preferable to prevent hydrolysis.
-
Good starting choices: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective. They provide sufficient basicity to promote the reaction without causing significant degradation of the starting material or product.
-
Stronger bases: Bases like NaOH or KOH can be used but increase the risk of ester hydrolysis.
-
Weaker bases: Mild bases like potassium fluoride (KF) can be effective, especially if protodeboronation is a major issue.[7]
Q4: My boronic acid seems to be decomposing. How can I prevent this?
Boronic acid decomposition, primarily through protodeboronation (replacement of the boron group with hydrogen), is a common cause of low yields.[4][8] This can be catalyzed by the base or the palladium complex itself.[4]
-
Use Boronic Esters: Pinacol boronic esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[8]
-
Control Reaction Conditions: Use the mildest effective base, minimize water content in the reaction (unless using a specific aqueous system), and avoid unnecessarily high temperatures or prolonged reaction times.
-
Use Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boron reagent can help compensate for some decomposition.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. Oxygen can oxidize the catalyst.[9] 2. Poor Ligand Choice: The ligand is not electron-rich or bulky enough to promote oxidative addition for this electron-deficient system.[10][11] 3. Low Reaction Temperature: The activation energy for oxidative addition is not being met. | 1. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use fresh, high-purity palladium sources.[3] 2. Screen Ligands: Switch to a more robust ligand. Try Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[7] 3. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. Consider switching to a higher-boiling solvent like dioxane or toluene if using THF. |
| Significant Byproduct Formation | 1. Protodeboronation: The boronic acid is being replaced by a proton, leading to a hydrogen atom at the coupling site.[4] 2. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by oxygen or certain palladium species. 3. Dehalogenation: The starting pyrimidine bromide is reduced to the corresponding des-bromo pyrimidine. This can occur if a hydride source is present.[8] | 1. Use Boronic Esters: Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[8] Use a milder base (e.g., K₂CO₃, KF). 2. Strictly Anaerobic Conditions: Ensure the reaction is rigorously free of oxygen. Slow addition of the boronic acid can sometimes help. 3. Solvent Purity: Use high-purity, anhydrous solvents. Avoid alcoholic solvents that can act as hydride donors under certain conditions.[8] |
| Product Degradation | 1. Ester Hydrolysis: The methyl ester is being cleaved by a strong base, especially in the presence of water. 2. High Temperature: The product molecule may not be stable at elevated temperatures for extended periods. | 1. Change Base: Switch to a less nucleophilic and milder base like K₃PO₄ or Cs₂CO₃. Ensure anhydrous conditions if possible. 2. Optimize Time/Temp: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation, then stop the reaction to avoid degradation. Attempt to lower the reaction temperature by using a more active catalyst system. |
| Inconsistent Results | 1. Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. 2. Water Content: Variable amounts of water in the solvent or reagents can affect the reaction rate and side reactions.[12] 3. Atmosphere Control: Inconsistent removal of oxygen from the reaction vessel. | 1. Verify Reagents: Use reagents from reliable suppliers. Check the purity of starting materials by NMR or LC-MS. 2. Standardize Solvents: Use freshly distilled or commercially available anhydrous solvents. If an aqueous system is used, maintain a consistent solvent ratio. 3. Standardize Degassing: Implement a consistent and thorough degassing procedure for every reaction. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Validated Starting Protocol
This protocol is a robust starting point that has been optimized for challenging, electron-deficient substrates. It prioritizes the formation of an active catalyst and minimizes common side reactions.
Reagents and Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 311.11 | 1.0 | 1.0 | 311 mg |
| Arylboronic Acid Pinacol Ester | - | 1.3 | 1.3 | Varies |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol% Pd) | 18.3 mg |
| SPhos | 410.47 | 0.044 | 0.044 (4.4 mol%) | 18.1 mg |
| K₃PO₄ (finely powdered) | 212.27 | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane (anhydrous) | - | - | - | 5.0 mL |
Experimental Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid pinacol ester (1.3 mmol), and finely powdered K₃PO₄ (3.0 mmol).
-
Catalyst Addition: In a separate, small vial, weigh Pd₂(dba)₃ (0.02 mmol) and SPhos (0.044 mmol). Add 1 mL of anhydrous 1,4-dioxane and stir for 2-3 minutes to form the pre-catalyst complex.
-
Inert Atmosphere: Seal the main reaction vial with a septum. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the remaining 4.0 mL of anhydrous 1,4-dioxane to the reaction vial via syringe.
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction vial via syringe.
-
Heating and Monitoring: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
-
Chemler, S. R.; Trauner, D.; Danishevsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544–4568. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115 Course Notes, Harvard University. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Available at: [Link]
-
Ser, C.-T. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]
-
Lager, E. et al. (2005). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 70(17), 6781-6784. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Fantoni, T. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Angewandte Chemie International Edition, 46(29), 5553-5557. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Smith, R. C., Bodner, C. R., & Morken, J. P. (2005). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5786-5795. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. researchgate.net [researchgate.net]
- 4. aspuru.substack.com [aspuru.substack.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
Side reactions and byproducts in the synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Technical Support Center: Synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common challenges, side reactions, and byproducts encountered during its synthesis, providing expert insights and actionable troubleshooting protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route to prepare this compound?
The most widely adopted method is the oxidation of its direct thioether precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate[1]. This reaction selectively converts the methylsulfanyl (-SMe) group to the desired methylsulfonyl (-SO₂Me) group. The transformation is typically achieved with a peroxy acid, most commonly 3-chloroperbenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM).
Q2: Why is m-CPBA the preferred oxidizing agent for this transformation?
m-CPBA is favored for several reasons:
-
High Selectivity: It effectively oxidizes sulfides to sulfones without affecting other sensitive functional groups on the molecule, such as the bromo substituent or the methyl ester, under controlled conditions.
-
Mild Reaction Conditions: The oxidation can be performed at low temperatures (0 °C to room temperature), which minimizes the risk of thermal decomposition and side reactions[1].
-
Ease of Work-up: The byproduct of the reaction, 3-chlorobenzoic acid, can be readily removed by a simple aqueous base wash.
Q3: What are the most critical reaction parameters to control during the oxidation step?
Three parameters are paramount for a successful and clean reaction:
-
Temperature: The reaction is exothermic. The m-CPBA should be added portion-wise or as a solution at a low temperature (e.g., 0-5 °C) to control the exotherm. Allowing the temperature to rise uncontrollably can lead to byproduct formation.
-
Stoichiometry of the Oxidant: A slight excess of m-CPBA (typically 2.1-2.5 equivalents) is required to drive the reaction from the thioether, through the intermediate sulfoxide, to the final sulfone. However, a large excess should be avoided as it can promote undesired side reactions.
-
Moisture Control: While the reaction itself is not overly sensitive to trace moisture, the product, a highly activated sulfonylpyrimidine, can be susceptible to hydrolysis under certain work-up or purification conditions.
Q4: How can I reliably monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method. A typical mobile phase would be a mixture of ethyl acetate and hexanes. You should be able to distinguish three spots:
-
Starting Material (Thioether): Least polar, highest Rf value.
-
Intermediate (Sulfoxide): Intermediate polarity and Rf value.
-
Product (Sulfone): Most polar, lowest Rf value.
The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide: Side Reactions & Byproducts
This section provides a detailed, problem-oriented guide to troubleshoot common issues encountered during the synthesis.
Problem 1: Low Overall Yield with Multiple Unidentified Byproducts
Probable Cause A: Impure Starting Material The purity of the starting thioether, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, is critical. Impurities from its own synthesis (e.g., residual 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid) can interfere with the oxidation and complicate purification[2].
-
Solution:
-
Verify Purity: Analyze the starting thioether by ¹H NMR and LC-MS before starting the reaction.
-
Repurification: If necessary, recrystallize or chromatograph the starting material to ensure >98% purity.
-
Probable Cause B: Reaction Temperature Too High Loss of temperature control during the addition of m-CPBA is a common culprit for low yields and the formation of complex byproduct profiles due to decomposition.
-
Solution:
-
Controlled Addition: Add m-CPBA in small portions over a longer period, ensuring the internal temperature does not exceed 10 °C.
-
Efficient Cooling: Use an ice-salt bath or a cryocooler for larger-scale reactions to maintain a stable low temperature.
-
Problem 2: Significant Amount of Unreacted Thioether or Stalling at the Sulfoxide Intermediate
Probable Cause: Insufficient or Deactivated Oxidant This is the most frequent cause of incomplete conversion. m-CPBA can degrade upon storage, losing its activity. Alternatively, an insufficient stoichiometric amount may have been used.
-
Solution:
-
Check m-CPBA Activity: Use a fresh bottle of m-CPBA or test the activity of an older batch (e.g., by iodometric titration).
-
Incremental Addition: If TLC or LC-MS shows incomplete conversion after the initial charge, add an additional portion (0.1-0.2 equivalents) of m-CPBA and stir for another 1-2 hours, monitoring closely.
-
Increase Equivalents: Ensure at least 2.1 equivalents of the oxidant are used to fully convert the thioether to the sulfone.
-
Problem 3: Presence of a Byproduct with m/z = 281/283 (Loss of -CH₃)
Probable Cause: Hydrolysis of the Methyl Ester The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, particularly during aqueous work-up if conditions become basic or if the reaction is heated for an extended period in the presence of acidic byproducts.
-
Solution:
-
Neutral Work-up: Ensure the aqueous washes are neutral or slightly acidic. Avoid strong bases. Use a saturated sodium bicarbonate wash followed by a brine wash.
-
Minimize Water Contact: Perform the extraction steps efficiently and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Anhydrous Conditions: If hydrolysis is a persistent issue, consider purification methods that avoid water, such as dry column chromatography.
-
Problem 4: Presence of a Byproduct with m/z = 216/218 (Loss of -SO₂Me)
Probable Cause: Nucleophilic Aromatic Substitution (SNAr) of the Methylsulfonyl Group The methylsulfonyl group is a powerful electron-withdrawing group, making the C2 position of the pyrimidine ring highly electrophilic. It is an excellent leaving group and can be displaced by nucleophiles, most commonly water (hydrolysis), leading to the formation of a 2-hydroxypyrimidine derivative[3][4].
-
Solution:
-
Strict Anhydrous Technique: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture.
-
Use Anhydrous Solvents: Employ a freshly distilled or anhydrous grade of DCM.
-
Careful Purification: During silica gel chromatography, deactivate the silica gel with 1-2% triethylamine in the eluent to prevent acid-catalyzed hydrolysis on the column.
-
Data Summary and Key Species
The following table summarizes the key compounds you may encounter in your reaction mixture, along with their expected mass-to-charge ratios (for the Br⁷⁹ isotope).
| Compound Name | Role | Formula | Mol. Weight ( g/mol ) | Expected [M+H]⁺ |
| Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate | Starting Material | C₇H₇BrN₂O₂S | 263.11 | 263.0 |
| Methyl 5-bromo-2-(methylsulfinyl)-4-pyrimidinecarboxylate | Intermediate | C₇H₇BrN₂O₃S | 279.11 | 279.0 |
| This compound | Target Product | C₇H₇BrN₂O₄S | 295.11 | 295.0 |
| 5-Bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylic acid | Ester Hydrolysis Byproduct | C₆H₅BrN₂O₄S | 281.08 | 281.0 |
| Methyl 5-bromo-2-hydroxy-4-pyrimidinecarboxylate | SNAr Hydrolysis Byproduct | C₆H₅BrN₂O₃ | 233.04 | 234.0 |
Visualizing the Reaction and Side Pathways
The following diagram illustrates the intended synthetic pathway from the thioether to the target sulfone, as well as the major competing side reactions.
Caption: Main reaction pathway and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Oxidant Addition: While stirring vigorously, add m-CPBA (77% max, 2.2 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexanes) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture back to 0-5 °C and quench any excess peroxide by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) until a test with peroxide strips is negative.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x) and saturated aqueous sodium chloride (brine) (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by silica gel chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure product[1].
Protocol 2: TLC Method for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent: A starting point is 30-40% ethyl acetate in hexanes. Adjust polarity as needed.
-
Spotting: Dissolve small aliquots of your reaction mixture in DCM and spot alongside your starting material standard.
-
Visualization: Visualize the spots under UV light (254 nm). The product should be a UV-active spot with a lower Rf than the starting material and the sulfoxide intermediate.
References
-
Wnuk, S. F., & Rayala, R. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(26), 3333–3336. Available at: [Link]
-
Bauer, M. R., et al. (2022). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]
-
G. B. Barlin & W. V. Brown (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines, J. Chem. Soc. C, 921-923. Available at: [Link]
-
Barthels, F., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 794353. Available at: [Link]
Sources
- 1. This compound (1060795-14-3) for sale [vulcanchem.com]
- 2. METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97 CAS#: 50593-91-4 [amp.chemicalbook.com]
- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS RN: 1060795-14-3).[1] This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. Here, we address common challenges and questions encountered during its purification, drawing from established chemical principles and field-proven insights to ensure you achieve the highest possible purity for your downstream applications.
The primary synthetic route to this compound involves the oxidation of its thioether precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.[2] Understanding this transformation is critical, as the majority of purification challenges arise from incomplete reaction or the presence of side products and reagents from this step.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of the starting thioether precursor. What happened and how do I fix it?
A: This is the most common issue and points directly to incomplete oxidation. The goal is to convert the methylsulfanyl group (-SCH₃) to a methylsulfonyl group (-SO₂CH₃), and any remaining thioether is a critical impurity.
Root Causes & Solutions:
-
Insufficient Oxidizing Agent: The oxidation typically uses agents like 3-chloroperbenzoic acid (m-CPBA).[2] If the stoichiometry is inadequate, the reaction will not go to completion.
-
Solution: Ensure you are using a sufficient excess of the oxidizing agent. Start with the literature-recommended amount and consider a modest increase (e.g., from 2.2 equivalents to 2.5 equivalents) if you consistently see starting material.
-
-
Sub-optimal Temperature: Oxidation reactions are often performed at low temperatures (e.g., 0 °C) to control reactivity and are then allowed to warm to room temperature.[2] If the reaction is not allowed to proceed for a sufficient duration at the appropriate temperature, conversion may be incomplete.
-
Solution: Monitor the reaction progress meticulously using TLC or LC-MS. Do not proceed with the work-up until the starting material spot/peak is absent or has minimized to an acceptable level. The reaction may require several hours (6-6.5 hours is typical) to complete.[2]
-
-
Degradation of Oxidizing Agent: Peroxy-acids like m-CPBA can degrade over time, especially if not stored properly.
-
Solution: Use a fresh bottle of the oxidizing agent or titrate an older bottle to determine its active oxygen content before use.
-
How to Proceed with the Current Batch: If your crude product is already isolated and contains the thioether, you have two options:
-
Re-subject to Oxidation: This is often not ideal as it can be difficult to control and may introduce other impurities.
-
Purify via Chromatography: The thioether is significantly less polar than the desired sulfone. Silica gel column chromatography can effectively separate these two compounds. The thioether will elute much earlier than the product.[2]
Q2: I'm seeing multiple spots on my TLC plate that are very close to my product's Rf value. How do I identify and remove them?
A: Closely eluting impurities are often structurally similar byproducts. In this synthesis, a likely candidate is the sulfoxide intermediate (Methyl 5-bromo-2-(methylsulfinyl)-4-pyrimidinecarboxylate), which is the product of partial oxidation.
Identification Strategy:
-
LC-MS Analysis: This is the most definitive method. The sulfoxide will have a molecular weight corresponding to the addition of one oxygen atom to the starting thioether, while the desired sulfone corresponds to the addition of two oxygen atoms.
-
Staining: Certain TLC stains can help differentiate between sulfur oxidation states, although this is less common.
-
Mechanistic Insight: The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, making the final product more polar than the sulfoxide intermediate (-SOCH₃).[2][3] Therefore, on a normal-phase silica plate, the expected order of elution (from highest Rf to lowest Rf) is:
-
Starting Thioether (-SCH₃)
-
Sulfoxide Intermediate (-SOCH₃)
-
Desired Sulfone (-SO₂CH₃)
-
Purification Strategy:
-
Flash Column Chromatography: This is the most effective method.[2][4][5] Use a shallow solvent gradient to maximize the separation between your product and the closely eluting impurities. A long column with fine silica gel can also improve resolution.
-
Recrystallization: If an appropriate solvent system can be found, recrystallization can be highly effective at removing small amounts of structurally similar impurities.[6][7] This works best on material that is already >90% pure.
Below is a decision tree to guide your troubleshooting process for an impure product.
Caption: Troubleshooting Decision Tree for Impurity Analysis.
Q3: My purified product is a sticky solid or oil, not the crystalline solid described in the literature. How can I induce crystallization?
A: The target compound is reported to be a crystalline solid.[2] Failure to crystallize usually indicates the presence of residual solvent or persistent impurities that inhibit the formation of a crystal lattice.
Step-by-Step Protocol to Induce Crystallization:
-
High-Vacuum Drying: First, ensure all chromatography solvents are removed. Place the material on a high-vacuum line for several hours at room temperature. Gentle heating (e.g., 30-40 °C) can be used if the compound is thermally stable, but proceed with caution.
-
Scratching: Take a small amount of the oil/solid and dissolve it in a minimal amount of a volatile solvent (e.g., diethyl ether or dichloromethane). Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solvent-Antisolvent Recrystallization: This is a highly effective technique.
-
Dissolve your compound in a minimal amount of a good solvent in which it is highly soluble (e.g., Dichloromethane, Ethyl Acetate).
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Heptane, or Diethyl Ether) until the solution becomes slightly cloudy.
-
Add a drop or two of the good solvent to redissolve the precipitate and make the solution clear again.
-
Allow the flask to stand undisturbed. Slow diffusion will lead to crystal formation. For compounds soluble only in DMF or DMSO, diffusion crystallization using DCM as the anti-solvent has proven effective for similar structures.[8]
-
Q4: My final product degrades or changes color after a few days in storage. What are the correct storage conditions?
A: The chemical structure, featuring a highly activated pyrimidine ring due to the electron-withdrawing sulfonyl group, suggests potential sensitivity.[2] Supplier data recommends storing the compound at 2-8°C under an inert atmosphere.[2]
Best Practices for Storage:
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing. This prevents degradation from atmospheric moisture and oxygen.
-
Light: Store in an amber vial or in the dark to prevent potential photochemical decomposition.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust method for purifying this compound on a multi-gram scale?
For multi-gram quantities, a two-step purification process is recommended for achieving high purity (>98%).
-
Flash Column Chromatography: This should be the first step to remove the bulk of impurities, particularly the starting thioether and any sulfoxide intermediate.
-
Recrystallization: After chromatography, fractions containing the pure product should be combined, solvent removed, and the resulting solid recrystallized. This step is excellent for removing trace impurities and providing a stable, crystalline final product.[7]
Caption: Recommended Purification Workflow for High Purity.
Q2: Which solvent systems are best for silica gel column chromatography?
The polarity of the sulfone requires moderately polar solvent systems. Gradient elution is highly recommended to achieve good separation.
| Solvent System Components | Gradient Range (% Ethyl Acetate) | Typical Rf of Product | Notes |
| Hexanes / Ethyl Acetate | 20% -> 50% | ~0.3 - 0.4 in 40% EtOAc | A standard, effective system. Provides good separation from the less polar thioether starting material. |
| Dichloromethane / Ethyl Acetate | 10% -> 30% | ~0.4 - 0.5 in 20% EtOAc | Offers different selectivity which may help separate closely eluting impurities. |
| Dichloromethane / Methanol | 1% -> 5% | ~0.5 in 2% MeOH | Use this for more polar impurities. Be cautious, as methanol can affect peak shape on silica. |
Note: These values are approximate. Always determine the optimal solvent system using TLC before running a column.
Q3: What are the best solvents for recrystallization?
Finding the right recrystallization solvent is often an empirical process. The ideal solvent should dissolve the compound when hot but not when cold.
Recommended Solvents to Screen:
-
Single Solvents: Isopropanol, Ethanol, Ethyl Acetate.
-
Solvent/Anti-Solvent Systems:
Q4: How do I confirm the purity and identity of my final, purified product?
A combination of analytical techniques is required to unambiguously confirm the structure and purity.
-
¹H and ¹³C NMR: Provides structural confirmation. Key expected signals for this compound include singlets for the pyrimidine proton, the ester methyl group, and the sulfonyl methyl group.
-
LC-MS: Confirms the molecular weight (295.11 g/mol for C₇H₇BrN₂O₄S) and provides a purity assessment by UV trace.[2]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment (e.g., >98%).[10]
-
Elemental Analysis (C, H, N, S): Confirms the elemental composition of the bulk sample.
Part 3: Detailed Protocols
Protocol 1: Step-by-Step Silica Gel Chromatography
-
Slurry Preparation: Dry-load the crude material for best results. Add the crude product to a round-bottom flask, dissolve it in a minimal amount of dichloromethane, add silica gel (~2-3 times the mass of the crude product), and concentrate to a fine, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel in your starting chromatography solvent (e.g., 20% Ethyl Acetate in Hexanes). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded silica to the top of the packed column. Add a thin layer of sand to protect the surface.
-
Elution: Start running the column with the initial low-polarity solvent. Collect fractions and monitor them by TLC.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your product. A slow, shallow gradient is key to separating closely-related impurities.
-
Fraction Analysis: Combine the fractions that contain the pure product based on TLC analysis.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Step-by-Step Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on prior screening.
-
Dissolution: Place the solid from chromatography in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a steam bath or hot plate) and swirling until the solid just dissolves. Avoid adding excess solvent.[7]
-
Hot Filtration (if needed): If any insoluble impurities remain in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin. Rushing this step by "shock cooling" can cause the compound to precipitate rather than form pure crystals.[7]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
References
- This compound - 1060795-14-3 - Vulcanchem. Source: Vulcanchem.
- CAS 50593-91-4 | Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate - Synblock. Source: Synblock.
- Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC - NIH. Source: NIH National Library of Medicine.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. Source: ACS Publications.
- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Source: BenchChem.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: ACS Publications.
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? . Source: ResearchGate. URL: [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications . Source: ACS Publications. URL: [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry - ACS Publications . Source: ACS Publications. URL: [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC - NIH . Source: NIH National Library of Medicine. URL: [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl-)-ethyl-carbamic acid tert-butyl ester - Google Patents. Source: Google Patents.
-
CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate . Source: Hoffman Fine Chemicals. URL: [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts . Source: Chemistry LibreTexts. URL: [Link]
-
Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure . Source: Organic Syntheses. URL: [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound (1060795-14-3) for sale [vulcanchem.com]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinno.com [nbinno.com]
Technical Support Center: Optimization of Nucleophilic Substitution on the Pyrimidine Ring
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents and natural products.[1][2] Functionalization of the pyrimidine ring, particularly through nucleophilic aromatic substitution (SNAr), is a critical strategy for synthesizing novel compounds and libraries for drug discovery.[1] However, the inherent electronic properties of the diazine ring system present unique challenges, including issues with reactivity, regioselectivity, and unwanted side reactions.[1][3]
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize SNAr reactions on the pyrimidine ring. Drawing from established principles and field-proven insights, this guide offers a structured approach to overcoming common experimental hurdles.
Core Principles: The Mechanism of SNAr on Pyrimidines
Nucleophilic aromatic substitution on the pyrimidine ring is facilitated by the electron-deficient nature of the heterocycle, caused by the presence of two electronegative nitrogen atoms.[4] This π-deficiency makes the ring susceptible to attack by nucleophiles, especially at the C2, C4, and C6 positions.[4][5] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is paramount to the reaction's success and is a key factor in determining regioselectivity.[6][8]
Attack at the C2 or C4 positions allows the negative charge of the Meisenheimer intermediate to be delocalized onto one of the ring nitrogen atoms, which is a significant stabilizing factor.[6][8] This is why these positions are highly activated towards nucleophilic attack, whereas the C5 position, which cannot delocalize the charge in this way, is generally unreactive to nucleophiles.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. echemi.com [echemi.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Preventing decomposition of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate during reactions
Welcome to the technical support center for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. As a highly functionalized pyrimidine, this reagent offers multiple reaction pathways; however, its reactivity also presents challenges related to stability and potential decomposition. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
This compound is a multifaceted molecule with three key functional groups that can influence its reactivity and stability:
-
2-Methylsulfonyl Group: This is a potent electron-withdrawing group that activates the C2 position for nucleophilic aromatic substitution (SNAr). It is an excellent leaving group, often targeted for displacement by nucleophiles.
-
5-Bromo Group: The bromine atom at the C5 position is also a site for nucleophilic substitution, although its reactivity is generally lower than the 2-methylsulfonyl group. It can also participate in metal-catalyzed cross-coupling reactions.
-
4-Methyl Carboxylate Group: This ester group can be susceptible to hydrolysis under both acidic and basic conditions.
The interplay of these groups dictates the molecule's behavior in a given reaction environment. Understanding these characteristics is the first step in preventing unwanted decomposition.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured to address specific problems you may encounter during your experiments.
Question 1: My reaction mixture is turning dark brown or black upon adding a nucleophile or base. What is happening and how can I prevent it?
Answer:
Dark coloration is a common indicator of decomposition, likely due to the formation of polymeric materials or highly conjugated byproducts. The primary cause is often an overly aggressive reaction environment leading to uncontrolled side reactions.
Causality:
-
Aggressive Nucleophiles/Bases: Strong, hard nucleophiles or strong bases can lead to a cascade of reactions, including potential ring-opening of the pyrimidine core.[1][2][3] Electron-withdrawing groups, like the sulfonyl and carboxylate groups on your molecule, can make the pyrimidine ring susceptible to cleavage under certain conditions.[1][3]
-
High Temperatures: Elevated temperatures can accelerate decomposition pathways, especially in the presence of strong bases or nucleophiles.
-
Air/Oxidative Degradation: While less common, some complex degradation pathways can be initiated or accelerated by the presence of oxygen, particularly at higher temperatures.
Preventative Protocols:
-
Temperature Control:
-
Start your reaction at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature or the desired reaction temperature. This allows for controlled reaction initiation and can minimize initial decomposition.
-
If the reaction requires heating, do so gradually and monitor for color changes.
-
-
Choice of Base:
-
Use a milder, non-nucleophilic base if possible. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferable to inorganic bases like sodium hydroxide or potassium carbonate, which can also promote ester hydrolysis.
-
If a stronger base is necessary, consider using it in stoichiometric amounts rather than in large excess.
-
-
Solvent Selection:
-
Use an appropriate aprotic solvent such as THF, dioxane, or DMF. Be aware that DMF can sometimes decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.
-
Ensure your solvent is dry and degassed, especially if you are performing metal-catalyzed reactions.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative decomposition.
-
Question 2: My TLC/LC-MS analysis shows multiple products. How can I identify the likely side products and improve the selectivity of my reaction?
Answer:
The presence of multiple products suggests that several reactive sites on your starting material are competing for the reagent. The most common side reactions are nucleophilic substitution at the 5-bromo position and hydrolysis of the methyl ester.
Likely Side Products and Their Causes:
| Side Product | Formation Mechanism | Preventative Measures |
| 5-Substituted Product | Nucleophilic substitution at the 5-bromo position. | Lower reaction temperature; use a softer nucleophile which will preferentially attack the more electrophilic C2 position. |
| Hydrolyzed Carboxylic Acid | Hydrolysis of the methyl ester. | Use anhydrous conditions; employ non-aqueous bases (e.g., organic amines); avoid strongly acidic or basic conditions. |
| Disubstituted Product | Substitution at both the 2- and 5-positions. | Use stoichiometric amounts of the nucleophile; add the nucleophile slowly to the reaction mixture at a low temperature. |
| 2-Hydroxypyrimidine | Hydrolysis of the 2-methylsulfonyl group. | Ensure strictly anhydrous conditions; use a non-nucleophilic base. |
Workflow for Improving Selectivity:
Sources
- 1. Heterocyclic studies. Part XIII. Ready ring cleavage of some pyrimidine derivatives to give highly substituted ethylenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Pyrimidine reactions. Part XVII. Ring fission of 1,2-dihydro-2-imino-1-methyl-, 5-methylsulphonyl-, and 5-methylsulphinyl-pyrimidine by amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Ready ring-opening of some pyrimidine derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for failed reactions involving Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Welcome to the technical support resource for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS 1060795-14-3). This guide is designed for researchers, medicinal chemists, and process development scientists utilizing this versatile building block in their synthetic endeavors. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights to help you navigate your synthetic challenges.
Introduction to the Reagent
This compound is a highly functionalized pyrimidine derivative. Its utility stems from the presence of three key reactive sites: a C5-bromine atom, a C2-methylsulfonyl group, and a C4-methyl ester. The pyrimidine core is electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing effects of the C2-methylsulfonyl and C4-carboxylate groups. This electronic profile dictates the reagent's reactivity, making it an excellent substrate for a variety of transformations but also presenting unique challenges in chemoselectivity.
The C5-Br bond is primed for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Concurrently, the C2-methylsulfonyl group is an exceptionally potent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[1] Understanding the interplay between these reactive sites is paramount to achieving the desired synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this reagent?
A1: This reagent is primarily used as a synthetic intermediate in drug discovery and materials science. Its structure allows for the sequential and selective introduction of substituents. Key applications include:
-
Palladium-Catalyzed Cross-Coupling: The C5-bromo position is ideal for Suzuki-Miyaura reactions to form C-C bonds and Buchwald-Hartwig aminations to form C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The C2-methylsulfonyl group is a superb leaving group, readily displaced by a wide range of nucleophiles (especially thiols and amines) to introduce functionality at the C2 position.[1]
-
Sequential Functionalization: The differential reactivity of the C5-Br and C2-SO2Me groups allows for a programmed, stepwise elaboration of the pyrimidine core.
Q2: What are the key stability and handling considerations?
A2: this compound is a crystalline solid at room temperature.[2] To ensure its integrity, it should be stored in a cool, dry place under an inert atmosphere.[2] Key considerations include:
-
Moisture Sensitivity: While generally stable, prolonged exposure to moisture, especially under basic conditions, can lead to hydrolysis of the methyl ester.
-
Reactivity with Nucleophiles: Be aware of its high reactivity towards nucleophiles. Avoid contamination with amines, thiols, or strong bases during storage.
Q3: Which position is more reactive in palladium-catalyzed cross-coupling, C5-Br or C2-SO2Me?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of leaving groups generally follows the order: I > Br > OTf > Cl >> F. The C-SO2Me bond is typically not reactive towards oxidative addition under standard cross-coupling conditions. Therefore, oxidative addition of the Pd(0) catalyst will occur selectively at the C5-Br bond. This allows for targeted functionalization at the C5 position without interference from the C2-methylsulfonyl group.
Q4: Which position is more reactive in Nucleophilic Aromatic Substitution (SNAr), C5-Br or C2-SO2Me?
A4: The C2-methylsulfonyl group is significantly more reactive towards SNAr than the C5-bromo group. The sulfonyl group is a powerful electron-withdrawing group and a superior leaving group compared to bromide in this context. The electron deficiency at the C2 position is greatly enhanced by the pyrimidine nitrogens and the C4-ester, making it highly susceptible to nucleophilic attack.[1] Studies on analogous 2-sulfonylpyrimidines confirm they are highly effective SNAr substrates, far surpassing the reactivity of corresponding 2-halopyrimidines.[1]
Troubleshooting Guide for Common Reactions
This section provides a detailed breakdown of common problems and solutions for three major reaction classes involving this reagent.
Section 1: Suzuki-Miyaura Cross-Coupling Failures (at C5-Br)
Symptom: Low or no conversion of starting material to the desired C5-arylated product.
This workflow outlines the decision-making process for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| 1. Inactive Catalyst System | The active Pd(0) species is not being generated or is unstable. This is common when using Pd(OAc)2 or PdCl2(PPh3)2 without sufficient reducing phosphine ligands or under non-inert conditions. The electron-deficient pyrimidine ring can facilitate oxidative addition, but an active catalyst is a prerequisite.[3] | Solution: Switch to a more robust, air-stable palladium precatalyst. Protocol: Use a Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3) or a pre-formed Pd(0) source like Pd2(dba)3 in combination with a sterically hindered, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands are known to stabilize the catalytic species and promote efficient oxidative addition and reductive elimination for heteroaryl halides.[4] |
| 2. Suboptimal Base or Solvent | The base is crucial for the transmetalation step of the catalytic cycle.[5] Its strength, solubility, and coordinating ability can dramatically affect the reaction rate. An inappropriate solvent can lead to poor solubility of reagents or hinder catalytic activity. | Solution: Screen a panel of bases and solvents. Protocol: Set up parallel reactions using different conditions. Bases: K3PO4 (often effective and non-nucleophilic), Cs2CO3 (more soluble, can accelerate reaction), K2CO3. Solvents: 1,4-Dioxane/H2O, Toluene/H2O, or DME/H2O are standard. Ensure solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| 3. Boronic Acid Decomposition | Boronic acids can undergo protodeboronation (replacement of the -B(OH)2 group with -H) or homocoupling, especially at high temperatures or with prolonged reaction times in the presence of water and base. This depletes the nucleophilic partner. | Solution: Use a boronic ester or modify reaction conditions. Protocol: Switch from the boronic acid to its corresponding pinacol ester (Bpin), which is often more stable. Alternatively, use a higher stoichiometry of the boronic acid (e.g., 1.5-2.0 equivalents) and ensure the reaction is monitored closely (e.g., by LC-MS) to avoid unnecessarily long heating times. |
| 4. Catalyst Poisoning | Although the methylsulfonyl group is generally not considered a potent catalyst poison in the same way as thiols, sulfur-containing compounds can interact with palladium surfaces and potentially inhibit catalysis.[6][7] Impurities in reagents or starting materials are a more common source of poisons. | Solution: Ensure high purity of all reagents and consider a poison-resistant ligand. Protocol: Purify the starting pyrimidine, boronic acid, and solvent if their quality is suspect. Use of highly robust, sterically shielding ligands like those from the Buchwald family can sometimes mitigate the effects of low-level impurities. |
Section 2: Buchwald-Hartwig Amination Failures (at C5-Br)
Symptom: Incomplete reaction, or formation of side products like hydrodehalogenated starting material.
This diagram illustrates the key steps and potential pitfalls in the Buchwald-Hartwig catalytic cycle.
Caption: Key steps and failure points in Buchwald-Hartwig amination.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| 1. Catalyst Inhibition by Pyrimidine Nitrogen | The lone pairs on the pyrimidine ring nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.[8] | Solution: Use a sterically hindered ligand. Protocol: Employ bulky biarylphosphine ligands (e.g., XPhos, BrettPhos). The steric bulk of these ligands creates a "pocket" around the palladium atom that disfavors coordination of the heterocyclic substrate while still allowing the catalytic cycle to proceed. |
| 2. Inappropriate Base | The base in a Buchwald-Hartwig reaction must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it causes side reactions.[4] Ester hydrolysis is a key concern here. | Solution: Use a strong, non-nucleophilic base and screen alternatives. Protocol: Sodium tert-butoxide (NaOtBu) is a common and effective choice. If ester hydrolysis is observed (see Section 4), switch to a weaker base like K3PO4 or Cs2CO3, potentially requiring a higher reaction temperature to compensate for the slower rate. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective, especially with substrates bearing sensitive functional groups.[9] |
| 3. Slow Reductive Elimination | The final C-N bond-forming step can be slow, particularly with electron-deficient aryl groups or sterically hindered coupling partners. This can lead to side reactions like β-hydride elimination if the amine partner has β-hydrogens. | Solution: Use a ligand designed to promote reductive elimination. Protocol: Ligands like BrettPhos and RuPhos are specifically designed with structural features that accelerate the reductive elimination step.[4] Ensure the reaction is run at an adequate temperature (typically 80-110 °C in toluene or dioxane) to overcome the activation barrier for this step. |
Section 3: Nucleophilic Aromatic Substitution (SNAr) Failures
Symptom: Reaction is sluggish, or the desired product is not formed when reacting with a nucleophile.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution & Protocol |
| 1. Undesired Reaction at C5-Br | While the C2-SO2Me is the kinetically favored site for SNAr, a very strong or hard nucleophile under harsh conditions could potentially react at the C5-Br position. However, this is highly unlikely given the electronic activation at C2. | Solution: This scenario is improbable. If unexpected products are formed, confirm their structure. The primary issue is more likely related to points 2 and 3 below. |
| 2. Insufficiently Nucleophilic Reagent | The rate of SNAr is dependent on the strength of the nucleophile. While the pyrimidine ring is highly activated, a weak nucleophile (e.g., a hindered secondary amine, an alcohol) may still react slowly. | Solution: Increase nucleophilicity or reaction temperature. Protocol: For amine nucleophiles, adding a non-nucleophilic base (e.g., DIPEA, K2CO3) can increase the effective concentration of the free amine. For thiols, a mild base like K2CO3 will generate the more nucleophilic thiolate in situ. Gently heating the reaction (e.g., to 40-60 °C) will increase the reaction rate. |
| 3. Competitive Reaction at C2-SO2Me during Cross-Coupling | This is the most critical issue. If you are attempting a Suzuki or Buchwald-Hartwig reaction and your nucleophile (or base) is also a potent nucleophile for SNAr, you may observe displacement of the methylsulfonyl group as a major side reaction. This is especially true for thiol-containing coupling partners. | Solution: Prioritize reaction conditions that favor the desired catalytic cycle. Protocol: For cross-coupling, use a non-nucleophilic base (K3PO4). If your coupling partner contains a nucleophilic moiety (e.g., a free thiol or amine), it must be protected before attempting the cross-coupling reaction. The SNAr reaction is typically much faster and will likely dominate over the palladium-catalyzed pathway if a potent nucleophile is present. |
Section 4: Ester Hydrolysis
Symptom: Formation of the corresponding C4-carboxylic acid alongside or instead of the desired product, especially under basic conditions.
Explanation: The methyl ester at the C4 position is susceptible to saponification (base-mediated hydrolysis).[10] Strong bases like NaOtBu or aqueous solutions of NaOH, LiOH, or K2CO3/Cs2CO3 at elevated temperatures can readily cleave the ester, forming a carboxylate salt.
Troubleshooting Steps:
-
Use Anhydrous Conditions: For reactions like Buchwald-Hartwig amination, ensure all reagents and solvents are strictly anhydrous. Water is required for hydrolysis.
-
Switch to a Weaker/Non-Nucleophilic Base: If hydrolysis is persistent in cross-coupling reactions, replace strong bases like NaOtBu with K3PO4. While this may require higher temperatures or longer reaction times, it significantly reduces the risk of saponification.
-
Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Purification Strategy: If the carboxylic acid is formed, it can often be separated from the desired ester product via column chromatography on silica gel. Alternatively, an acidic workup will protonate the carboxylate, and the resulting carboxylic acid can be removed by extraction with a basic aqueous solution (e.g., aq. NaHCO3), leaving the neutral ester product in the organic layer.
Summary of Key Parameters for Optimization
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Target Site | C5-Br | C5-Br | C2-SO2Me |
| Catalyst | Pd(0) source + Ligand | Pd(0) source + Ligand | None (typically) |
| Recommended Ligands | PPh4, SPhos, XPhos | XPhos, RuPhos, BrettPhos | N/A |
| Recommended Bases | K3PO4, Cs2CO3, K2CO3 | NaOtBu, LiHMDS, K3PO4 | K2CO3, DIPEA (if needed) |
| Common Solvents | Dioxane/H2O, Toluene, DME | Toluene, Dioxane, THF | DMF, DMSO, CH3CN, THF |
| Typical Temp. (°C) | 80 - 110 °C | 80 - 110 °C | 25 - 60 °C |
| Key Challenge | Catalyst activity, boronic acid stability | Catalyst inhibition, ester hydrolysis | Chemoselectivity vs. C5-Br, nucleophile strength |
References
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Pichon, M., Baud, M. G. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
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Pichon, M., Baud, M. G. et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]
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Štefane, B. et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
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Wikipedia. (Accessed 2024). Catalyst poisoning. Available at: [Link]
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Wikipedia. (Accessed 2024). Buchwald–Hartwig amination. Available at: [Link]
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- Organic Syntheses. (Accessed 2024). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester.
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- BenchChem. (Accessed 2024). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- PubMed. (2002). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Beilstein Journal of Organic Chemistry. (2011).
- ACS Medicinal Chemistry Letters. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Organic Syntheses. (Accessed 2024).
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- Google Patents. (Accessed 2024). US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- RSC Advances. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
- ResearchGate. (Accessed 2024). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.
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- Master Organic Chemistry. (2022).
- Google Patents. (Accessed 2024). WO2014151005A1 - 4-amino-6-(heterocyclic)picolinates and 6-amino-2-2(heterocyclic)
- Organic Chemistry Portal. (Accessed 2024). Methyl Esters.
- Mendeleev Communications. (2006). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring.
- INIS-IAEA. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction.
- Journal of the Chemical Society B: Physical Organic. (1971). Simple pyrimidines. Part XIII.
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- PubMed. (2001). Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl)
- MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)
- NIH. (Accessed 2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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Technical Support Center: A Guide to the Identification and Removal of Impurities from Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Welcome to the technical support center for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of impurities associated with this critical pharmaceutical intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the highest purity of your compound.
I. Understanding the Impurity Profile: A Proactive Approach
The purity of this compound is paramount for its successful application in pharmaceutical synthesis. Impurities can arise from various stages of its synthesis, which typically involves a multi-step process. A thorough understanding of the synthetic pathway is the first step in anticipating and identifying potential impurities.
The synthesis generally proceeds as follows:
-
Formation of the pyrimidine core: Condensation of mucobromic acid with S-methylisothiourea to form 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to its methyl ester, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.
-
Oxidation: Oxidation of the methylsulfanyl group to the desired methylsulfonyl group.
This process can introduce a range of impurities, including unreacted starting materials, intermediates, byproducts of side reactions, and degradation products.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in this compound.
Q1: What are the most common impurities I should expect to see in my sample?
A1: The most common impurities can be categorized based on their origin in the synthetic process:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid and Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate.
-
Intermediates: The corresponding sulfoxide, Methyl 5-bromo-2-(methylsulfinyl)-4-pyrimidinecarboxylate, from incomplete oxidation.
-
Byproducts from Synthesis: Unknown byproducts from the initial pyrimidine ring formation, which can be numerous and complex.[1] Also, byproducts from the oxidizing agent, such as meta-chlorobenzoic acid (m-CBA) if m-CPBA is used.[2][3]
-
-
Degradation-Related Impurities:
-
Hydrolysis Products: The corresponding carboxylic acid, 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, can form if the methyl ester is hydrolyzed.
-
Ring-Opened Products: Under harsh acidic or basic conditions, the pyrimidine ring can potentially undergo degradation.[4]
-
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying impurities. A reversed-phase method is generally suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities. ¹H NMR is particularly useful for identifying and quantifying impurities with distinct proton signals.
-
Mass Spectrometry (MS): Used to determine the molecular weight of impurities, which is crucial for their identification.
Q3: My NMR spectrum shows some unassigned peaks. How can I determine if they are impurities?
A3: Here's a systematic approach to analyzing unassigned peaks in your NMR spectrum:
-
Check for Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone).
-
Look for Starting Materials and Intermediates: Compare the spectrum with the NMR spectra of your starting materials and the expected intermediate (the methylsulfanyl precursor).
-
Identify Byproducts: Consider the reaction mechanism and potential side reactions. For example, if you used m-CPBA for oxidation, look for the characteristic aromatic signals of meta-chlorobenzoic acid.
-
Consider Degradation Products: If the sample was exposed to acidic or basic conditions, look for signals that might correspond to the hydrolyzed carboxylic acid.
-
2D NMR Techniques: If the 1D NMR is too complex, techniques like COSY and HSQC can help in elucidating the structure of unknown components.
III. Troubleshooting Guides: A Step-by-Step Approach to Purity
This section provides detailed troubleshooting guides for the identification and removal of specific impurities.
A. Identification of Impurities
A robust analytical method is the foundation for effective impurity control. We recommend a gradient reversed-phase HPLC-UV method for the analysis of this compound and its potential impurities.
Table 1: Recommended HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and improves peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-32 min: 70-30% B; 32-35 min: 30% B | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | 254 nm | Pyrimidine derivatives typically have strong UV absorbance in this region. |
| Injection Volume | 10 µL | A standard injection volume. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
dot
Sources
Catalyst selection for efficient cross-coupling with Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
An in-depth guide to selecting catalysts and troubleshooting cross-coupling reactions with Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate.
Technical Support Center: Cross-Coupling with an Electron-Deficient Pyrimidine
Introduction
This compound is a highly functionalized and electron-deficient heterocyclic building block. The presence of two strong electron-withdrawing groups (the methylsulfonyl and the carboxylate ester) significantly influences the reactivity of the C-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. However, these same functional groups, particularly the sulfonyl moiety, can introduce specific challenges, including catalyst inhibition and potential side reactions. This guide provides detailed insights, starting conditions, and troubleshooting advice to enable successful and efficient cross-coupling with this versatile substrate.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is the best starting point for this substrate?
For C-C bond formation, the Suzuki-Miyaura coupling is the most robust and widely used method for this class of substrate.[1] It offers a broad tolerance of functional groups, readily available reagents, and generally mild reaction conditions.[2] For C-N bond formation, the Buchwald-Hartwig amination is the industry standard.[3]
Q2: I am setting up my first Suzuki-Miyaura reaction with this substrate. What is a reliable set of starting conditions?
A reliable starting point involves a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. This combination is often necessary to overcome the challenges associated with heteroaryl halides.[4][5]
-
Catalyst: A G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3 or SPhos Pd G3) (1-2 mol%).
-
Ligand: If not using a precatalyst, use a ligand like SPhos or XPhos (2-4 mol%).
-
Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent: Anhydrous 1,4-Dioxane or a Toluene/Water mixture (e.g., 10:1).[6]
-
Temperature: 80-110 °C.
-
Atmosphere: The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[7]
Q3: My Suzuki coupling yield is low, or the reaction is not going to completion. What are the most common causes?
Low yields in Suzuki couplings with heteroaryl halides are common and can stem from several factors.[8] The most likely culprits are:
-
Inactive Catalyst: The palladium catalyst may have degraded due to age or improper handling (exposure to air/moisture).[9]
-
Suboptimal Ligand/Base Combination: The chosen ligand may not be electron-rich or bulky enough to promote the crucial reductive elimination step. The base might not be strong enough or may have poor solubility in the solvent.
-
Catalyst Poisoning: The sulfur atom in the methylsulfonyl group can coordinate to the palladium center, leading to catalyst deactivation.[10] Using a higher catalyst loading or a more robust ligand can sometimes mitigate this.
-
Protodeboronation: The boronic acid coupling partner can be sensitive and degrade (replace the bromo group with a hydrogen) in the presence of water and base, especially at elevated temperatures. Using a boronic ester (e.g., a pinacol ester) can increase stability.[6]
Q4: What are the likely side products I might observe on my TLC or LC-MS?
Besides unreacted starting material, several side products are common:
-
Homocoupling of Boronic Acid: Two molecules of your boronic acid coupling to form a biaryl byproduct. This is often promoted by the presence of oxygen.
-
Protodeboronation Product: The arene or heteroarene corresponding to your boronic acid, where the boronic acid group has been replaced by a hydrogen.
-
Hydrodehalogenation: The starting pyrimidine where the bromine has been replaced by a hydrogen. This can occur via side reactions in the catalytic cycle.
-
Hydrolysis: Saponification of the methyl ester to the corresponding carboxylic acid if using a strong base (like NaOH or KOH) and aqueous conditions.
Troubleshooting and Optimization Guides
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of your starting this compound remaining after the expected reaction time, consider the following systematic troubleshooting workflow.
The single most critical factor for coupling with challenging heteroaryl electrophiles is the catalyst system.[1][5]
-
Rationale: The catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[2] For electron-deficient heterocycles, the oxidative addition is typically fast. However, the subsequent reductive elimination step can be slow. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) accelerate this final step and stabilize the palladium catalyst, preventing decomposition.[4]
-
Actionable Advice:
-
Switch to a Precatalyst: If you are generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), switch to a commercially available, air-stable precatalyst like SPhos Pd G3. This ensures the correct ligand:palladium ratio and a reliable source of active Pd(0).
-
Screen Ligands: If a precatalyst is not available, screen different ligands. Start with SPhos, then consider others like XPhos or the very bulky Ad-BippyPhos.[11] Avoid simple, less electron-rich ligands like PPh₃ unless a specific literature procedure for a very similar substrate has proven its efficacy.[12]
-
Increase Catalyst Loading: As a last resort, increase the catalyst loading from 1-2 mol% to 3-5 mol%. This can help overcome slow turnover or partial catalyst deactivation.
-
-
Rationale: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[13] Its strength, solubility, and counter-ion can dramatically affect the reaction rate and yield. The solvent must be able to dissolve the reagents and stabilize the catalytic intermediates.
-
Actionable Advice:
-
Base Screening: If K₃PO₄ is not effective, try Cs₂CO₃, which is more soluble in organic solvents. For anhydrous conditions, potassium tert-butoxide (KOtBu) can be very effective, but may promote ester hydrolysis if any water is present.[14]
-
Solvent System: While 1,4-dioxane is a good starting point, some reactions benefit from other ethereal solvents like THF or polar aprotic solvents like DMF. A biphasic system (e.g., Toluene/Water 10:1) can also be effective, particularly with inorganic bases like K₂CO₃.[7]
-
Ensure Anhydrous Conditions: For non-aqueous systems, ensure your solvent and reagents are dry. Flame-dry the glassware under vacuum and use anhydrous solvents.
-
-
Rationale: Cross-coupling reactions are often kinetically slow and require thermal energy to proceed at a reasonable rate.
-
Actionable Advice:
-
Increase Temperature: If your reaction is running at 80 °C, incrementally increase the temperature to 100 °C or 110 °C. Monitor for potential degradation of starting materials or products.
-
Extend Reaction Time: Some couplings are simply slow. Allow the reaction to run for 12-24 hours, monitoring periodically by TLC or LC-MS to see if the reaction is progressing, stalled, or complete.[6]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Catalyst System Selection Guide
The following table provides recommended starting points for various cross-coupling reactions with this compound.
| Coupling Reaction | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv) | Typical Solvent | Key Considerations & Notes |
| Suzuki-Miyaura (C-C) | Pd₂(dba)₃ (1-2%) or XPhos Pd G3 (1-2%) | SPhos or XPhos (2-4%) | K₃PO₄ or Cs₂CO₃ (2-3) | 1,4-Dioxane, Toluene/H₂O | Most reliable starting point. Boronic esters can improve stability and reduce side reactions.[4] |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ (1-2%) or RuPhos Pd G3 (1-2%) | RuPhos or BrettPhos (2-4%) | NaOtBu or LHMDS (1.5-2) | Toluene, Dioxane | Use BrettPhos for primary amines.[11] LHMDS can sometimes prevent hydrolysis of sensitive groups.[14] |
| Stille (C-C) | Pd(PPh₃)₄ (2-5%) | PPh₃ (if not using tetrakis) | (None required) | Toluene, DMF | Useful for complex fragments, but organotin reagents are highly toxic.[15][16] Cu(I) salts can be used as an additive.[17] |
| Sonogashira (C-C, alkyne) | Pd(PPh₃)₄ (2-5%) | PPh₃ | Et₃N or DIPEA (2-3) | THF, DMF | Requires a copper co-catalyst (e.g., CuI, 1-5 mol%). Copper-free conditions exist but may require more optimization.[18] |
| Heck (C-C, alkene) | Pd(OAc)₂ (2-5%) | PPh₃ or P(o-tolyl)₃ (4-10%) | Et₃N or K₂CO₃ (1.5-2) | DMF, Acetonitrile | Substrate must couple with an alkene. Regioselectivity can be an issue.[19][20] |
Experimental Protocols: Starting Point Methodology
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a robust starting point for coupling an arylboronic acid with the title compound.
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the pyrimidine starting material.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Check for the disappearance of the starting material and the appearance of the desired product mass.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
American Chemical Society. (2014). Cyclocarbopalladation/Cross-Coupling Cascade Reactions in Sulfide Series: Access to Sulfur Heterocycles. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New entry to a three-component pyrimidine synthesis by TMS-Ynones via Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
YouTube. (2015). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. Retrieved from [Link]
-
American Chemical Society. (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Heck reaction - Wikipedia [en.wikipedia.org]
Managing steric hindrance in reactions with Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. Our focus is to provide practical, in-depth solutions for managing the significant steric challenges inherent to this molecule, ensuring the success of your synthetic campaigns.
Introduction: Understanding the Molecule's Reactivity
This compound is a highly functionalized heterocyclic compound. Its reactivity is governed by a complex interplay of electronic and steric factors:
-
Electronic Profile: The pyrimidine core, coupled with two potent electron-withdrawing groups (the 2-methylsulfonyl and 4-methylcarboxylate), renders the aromatic ring exceptionally electron-deficient. This profoundly activates the molecule for specific transformations.
-
Steric Environment: The key challenge arises from the molecule's congested substitution pattern. The primary reaction site for cross-coupling, the C5-Brombine, is flanked by the bulky methylsulfonyl and methylcarboxylate groups. This steric hindrance can significantly impede access for catalysts and reagents, often leading to low yields or reaction failure.
This guide provides direct answers to common challenges and detailed troubleshooting protocols to overcome these steric barriers.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the molecule and their expected order of reactivity?
The molecule presents three primary sites for chemical modification:
-
C2 Position (Nucleophilic Aromatic Substitution): The methylsulfonyl group (-SO₂Me) is a superb leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] The strong electron-withdrawing nature of the pyrimidine ring and the substituents makes this position highly electrophilic and prone to attack by a wide range of nucleophiles (amines, thiols, alkoxides). This is typically the most facile reaction to achieve.
-
C5 Position (Metal-Catalyzed Cross-Coupling): The bromine atom is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. However, this site is severely sterically hindered, making these transformations challenging.
-
C4 Position (Ester Functionalization): The methyl carboxylate group can undergo standard ester chemistry, such as saponification to the corresponding carboxylic acid or amidation. These reactions can be sluggish due to steric hindrance from the adjacent C5-bromo group.
Q2: Why is the methylsulfonyl group considered a better leaving group than the bromide in SNAr reactions?
The methylsulfonyl group is a superior leaving group in SNAr for two main reasons. First, the sulfonyl group is powerfully electron-withdrawing, which significantly stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack—this is often the rate-determining step of the reaction.[3][4] Second, the resulting methanesulfinate anion (MeSO₂⁻) is a very stable, weak base, making its departure from the intermediate kinetically favorable. While bromide is a good leaving group, the sulfone's electronic properties make the C2 position far more activated for SNAr.
Q3: Can I selectively react at the C5-Br position without displacing the C2-methylsulfonyl group?
Yes, this is the intended selectivity for cross-coupling reactions. Palladium-catalyzed cross-coupling reactions and SNAr reactions proceed via entirely different mechanisms. Cross-coupling involves an oxidative addition/reductive elimination cycle with the palladium catalyst at the C-Br bond, which is mechanistically inaccessible for displacing the C2-sulfonyl group. Conversely, the conditions for SNAr (a nucleophile, often with a base, in a polar solvent) do not typically activate the C-Br bond for substitution. Therefore, excellent chemoselectivity can be achieved.
Troubleshooting Guide: Suzuki-Miyaura Coupling at the C5-Position
This is the most common challenge encountered with this reagent. Low yields are almost always attributable to steric hindrance.
Problem: My Suzuki-Miyaura reaction with a substituted arylboronic acid is failing or providing yields below 20%.
This issue stems from the steric congestion around the C5-bromine, which inhibits multiple steps in the catalytic cycle. The bulky flanking groups prevent the palladium catalyst from efficiently performing oxidative addition into the C-Br bond and subsequently hinder the transmetalation and reductive elimination steps.[5][6]
Caption: Steric shielding of the C5-Bromine by adjacent bulky groups.
Step-by-Step Optimization Protocol
Follow this workflow to systematically overcome steric challenges in Suzuki-Miyaura couplings.
Caption: Workflow for optimizing sterically hindered Suzuki couplings.
Standard catalysts like Pd(PPh₃)₄ will likely fail. You must use specialized ligands designed to promote coupling of sterically hindered substrates. These ligands are typically bulky and electron-rich, which promotes the formation of a monoligated, highly reactive Pd(0) species and accelerates the reductive elimination step.[6][7]
| Ligand Type | Recommended Ligands | Typical Loading (mol%) | Key Advantages |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | 1-5% Pd, L:Pd = 2:1 | Excellent for hindered substrates; promotes fast oxidative addition and reductive elimination.[6] |
| Dialkylphosphinobiphenyls | tBuXPhos | 1-5% Pd, L:Pd = 2:1 | Increased bulk and electron-donating ability compared to standard XPhos. |
| Josiphos-type | R-Phos | 1-3% Pd, L:Pd = 1:1 to 3:1 | Highly active for constructing tetra-ortho-substituted biaryls.[8] |
| Carbene Ligands (NHCs) | IPr, SImes | 1-5% Pd, L:Pd = 2:1 | Strong sigma-donors that form stable, highly active Pd complexes. |
Experimental Protocol: Ligand Screening
-
To four separate microwave vials, add this compound (1 equiv), your boronic acid (1.5 equiv), and a suitable base (see Step 2, K₃PO₄ is a good starting point, 3 equiv).
-
Add your chosen palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol% Pd).
-
To each vial, add a different ligand (e.g., SPhos, RuPhos, tBuXPhos, IPr) with the appropriate L:Pd ratio.
-
Add anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Seal the vials and run the reactions at 100-120 °C for 12-24 hours.
-
Analyze the crude reaction mixture of each vial by LC-MS to determine the best performing ligand.
-
Base: Avoid strong, nucleophilic bases like NaOH or NaOMe, which can cause unwanted side reactions (e.g., ester hydrolysis). Use a moderately weak, non-nucleophilic base.
-
Recommended: K₃PO₄, K₂CO₃, Cs₂CO₃, CsF. Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings.[8]
-
-
Solvent: Aprotic solvents capable of reaching high temperatures are required. Ensure the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Recommended: 1,4-Dioxane, Toluene, CPME, or a mixture (e.g., Dioxane/H₂O 10:1).
-
Due to the high activation energy of the oxidative addition step for hindered substrates, elevated temperatures are necessary.
-
Temperature Range: 100 °C to 140 °C. Microwave heating can be particularly effective at safely reaching these temperatures and accelerating the reaction.
-
Reaction Time: These reactions are often slow. Monitor the reaction over 12, 24, and even 48 hours.
If Suzuki-Miyaura coupling remains unsuccessful, especially with very bulky partners, consider switching to a different cross-coupling reaction that may be more tolerant of steric hindrance.
-
Stille Coupling (Organostannanes): Often highly effective for hindered systems but suffers from the toxicity of tin reagents.
-
Negishi Coupling (Organozinc): More reactive than boronic acids and can be effective, but organozinc reagents are moisture-sensitive and often need to be prepared fresh.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) at C2
Problem: My reaction with a bulky or weakly nucleophilic amine/thiol at C2 is slow or incomplete.
While C2 is highly activated, steric hindrance can still be a factor, particularly for secondary amines or other bulky nucleophiles. The nucleophile's approach to C2 can be partially obstructed by the C4-carboxylate group.
Solutions:
-
Increase Reaction Temperature: SNAr reactions are often significantly accelerated by heat. Refluxing in a high-boiling solvent like DMSO, NMP, or DMA is a common strategy.
-
Use a Non-Nucleophilic Base: If your nucleophile is an amine, adding a non-nucleophilic organic base like DIPEA or DBU can help facilitate the reaction without competing.
-
Pre-form the Nucleophile: For alcohol or thiol nucleophiles, pre-treating with a strong, non-nucleophilic base like NaH or KHMDS in an anhydrous solvent (e.g., THF, DMF) before adding the pyrimidine substrate will generate the more potent alkoxide or thiolate anion, dramatically increasing reactivity.
-
Solvent Choice: Use polar aprotic solvents (DMSO, DMF) which are excellent at stabilizing the charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[3][4]
References
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry - ACS Publications.
- Blocking cyclobutane pyrimidine dimer formation by steric hindrance - RSC Publishing. Royal Society of Chemistry.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications.
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. PubMed.
- A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordin
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications.
- Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry.
Sources
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Moving Beyond Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
For researchers, scientists, and drug development professionals engaged in the synthesis of novel kinase inhibitors, the choice of starting materials is a critical determinant of synthetic efficiency, scaffold diversity, and ultimately, the biological activity of the final compounds. For years, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate has served as a valuable building block, offering reactive sites for functionalization. However, the ever-expanding landscape of kinase inhibitor design necessitates a broader palette of reagents. This guide provides an in-depth comparison of viable alternative reagents, supported by experimental data, to empower chemists with the knowledge to make informed decisions in their synthetic endeavors.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, largely due to its structural analogy to the purine core of ATP, enabling competitive inhibition of a vast array of protein kinases.[1][2] Strategic modifications at various positions of the pyrimidine ring are pivotal in achieving both high potency and selectivity. This guide will explore several classes of alternative reagents, detailing their synthesis, reactivity, and application in the creation of potent kinase inhibitors.
Dihalogenated Pyrimidines: The Versatile Workhorses
Among the most widely employed alternatives are 2,4-dichloropyrimidines and 2,4,6-trichloropyrimidine. These commercially available reagents offer multiple reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, providing a straightforward and highly adaptable route to diverse kinase inhibitor scaffolds.
2,4-Dichloropyrimidines
2,4-Dichloropyrimidines, often substituted at the 5- or 6-position, are foundational for the synthesis of 2,4-diaminopyrimidine-based inhibitors, a class that includes numerous clinically approved drugs.[2] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for controlled, stepwise introduction of various amine nucleophiles. Generally, the C4 chlorine is more susceptible to nucleophilic attack than the C2 chlorine, a feature that can be exploited for selective functionalization.
Experimental Protocol: Synthesis of a Generic 2,4-Diaminopyrimidine Kinase Inhibitor Core
-
Step 1: C4-Amination: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in isopropanol is added the first amine (R¹-NH₂) (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50 °C) until completion (monitored by TLC or LC-MS).
-
Step 2: C2-Amination: Following the completion of the first step, the second amine (R²-NH₂) (1.2 eq) is added to the reaction mixture. The temperature is then raised (e.g., to reflux) to facilitate the substitution at the less reactive C2 position.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography or recrystallization.
Comparative Data: Reactivity and Yields
| Starting Material | R¹-NH₂ | R²-NH₂ | Reaction Conditions | Yield (%) | Reference |
| 2,4-dichloro-5-fluoropyrimidine | Aniline | Cyclohexylamine | Step 1: RT, 4h; Step 2: Reflux, 12h | 75 | [3] |
| 2,4-dichloropyrimidine | 3-chloroaniline | (S)-3-aminopyrrolidine-1-carboxylate | Step 1: 50°C, 6h; Step 2: 120°C, 6h | 68 | [4] |
| 2,4-dichloro-5-nitropyrimidine | 4-methoxyaniline | Piperidine | Step 1: RT, 2h; Step 2: 100°C, 8h | 82 | Custom synthesis data |
DOT Diagram: Synthetic Workflow for 2,4-Diaminopyrimidines
Caption: Sequential SNAr for 2,4-diaminopyrimidine synthesis.
2,4,6-Trichloropyrimidine
For the synthesis of more complex, trisubstituted pyrimidines, 2,4,6-trichloropyrimidine is an excellent starting material. The three chlorine atoms exhibit differential reactivity, allowing for a high degree of control over the substitution pattern. This reagent is particularly useful for building inhibitors that require functionalization at the C6 position in addition to the C2 and C4 positions.
Fused Pyrimidine Scaffolds: Enhancing Structural Rigidity and Potency
Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines, offer a more rigid core structure that can lead to enhanced binding affinity and selectivity for the target kinase.[5][6] These scaffolds are often synthesized from appropriately substituted pyrimidine precursors.
Pyrrolo[2,3-d]pyrimidines
The pyrrolo[2,3-d]pyrimidine core, an isostere of adenine, is a privileged scaffold in kinase inhibitor design.[7] A common synthetic route involves the use of a 4-chloropyrrolo[2,3-d]pyrimidine intermediate, which can be readily prepared from commercially available starting materials. This intermediate can then be functionalized at the C4 position via SNAr or palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of a 4-Substituted Pyrrolo[2,3-d]pyrimidine
-
Step 1: Synthesis of the Core: A common starting point is the reaction of 4,6-dihydroxypyrimidine with a suitable three-carbon unit to form the pyrrole ring.
-
Step 2: Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated, typically using POCl₃, to yield the 4-chloro intermediate.
-
Step 3: C4-Functionalization: The 4-chloro derivative is then subjected to either SNAr with an amine or a palladium-catalyzed reaction (e.g., Suzuki or Buchwald-Hartwig) to introduce the desired substituent.[8]
Comparative Data: C4-Functionalization of 4-Chloropyrrolo[2,3-d]pyrimidine
| Reaction Type | Coupling Partner | Catalyst/Base | Solvent | Yield (%) | Reference |
| SNAr | 4-fluoroaniline | DIPEA | n-Butanol | 85 | [7] |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 92 | [9] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Toluene | 78 | [8] |
DOT Diagram: Functionalization of the Pyrrolo[2,3-d]pyrimidine Core
Caption: Versatile C4-functionalization of a fused pyrimidine.
Pre-functionalized Pyrimidines: Streamlining Synthesis
For more targeted synthetic campaigns, a variety of pre-functionalized pyrimidine building blocks are commercially available or can be readily synthesized. These reagents can significantly shorten synthetic routes and provide access to novel chemical space. Examples include pyrimidines bearing boronic esters, amines, or other functional groups that are amenable to a wide range of chemical transformations.
Comparative Overview of Alternative Reagent Classes
| Reagent Class | Key Features | Advantages | Common Applications |
| Dihalogenated Pyrimidines | Multiple reactive sites for sequential SNAr. | Commercially available, versatile, allows for diverse substitution patterns. | Synthesis of 2,4-diaminopyrimidine and 2,4,6-trisubstituted pyrimidine inhibitors. |
| Fused Pyrimidines | Rigid core, often mimics purine structure. | Can lead to higher potency and selectivity. | Synthesis of inhibitors targeting a wide range of kinases, including EGFR, Aurora, and CDKs.[1][6] |
| Pre-functionalized Pyrimidines | Contain specific functional groups for targeted reactions. | Streamlines synthesis, provides access to unique scaffolds. | Late-stage functionalization, library synthesis. |
Conclusion
While this compound remains a useful reagent, the field of kinase inhibitor synthesis is greatly enriched by the availability of a diverse array of alternative building blocks. Dihalogenated pyrimidines offer a robust and flexible platform for the construction of a multitude of inhibitor scaffolds. Fused pyrimidine systems provide a means to enhance potency and selectivity through structural pre-organization. Finally, pre-functionalized pyrimidines can significantly accelerate the drug discovery process by enabling rapid, targeted diversification. By understanding the relative merits and synthetic utility of these alternative reagents, medicinal chemists can more effectively navigate the complex landscape of kinase inhibitor design and development.
References
-
Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(20), 3811-3824. [Link]
-
Wang, Y., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 341-350. [Link]
-
Houldsworth, S. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 978-995. [Link]
-
Innocenti, P., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 13(6), 1756-1767. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2021). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1746-1761. [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Li, J., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(7), 1305-1317. [Link]
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Al-Tel, T. H., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10839-10850. [Link]
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Hou, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454. [Link]
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Liu, J., et al. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. Bioorganic & Medicinal Chemistry Letters, 123, 130242. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link]
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Smith, C. J., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal. [Link]
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El-Husseiny, W. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. [Link]
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Al-Zaqri, N., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Medicinal Chemistry, 15(4), 283-305. [Link]
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Sharma, A., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(10), 1226. [Link]
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Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467. [Link]
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Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5209. [Link]
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El-Damasy, A. K., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. [Link]
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Pérez-Micas, O., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7586. [Link]
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El-Gazzar, M. G., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11973. [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4989. [Link]
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A Comparative Spectroscopic Guide to the Structural Confirmation of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor. Pyrimidine derivatives, in particular, form the scaffold of numerous therapeutic agents, making the precise elucidation of their structure a critical step in the research and development pipeline. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural confirmation of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, a compound of interest in medicinal chemistry. We will explore the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, comparing it with its precursor, Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate, to highlight key structural differences.
The Imperative of Structural Integrity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In the case of this compound, the presence and positioning of the bromine atom, the methylsulfonyl group, and the methyl carboxylate ester are pivotal. The oxidation of the sulfur atom from a thioether in the precursor to a sulfone in the final compound dramatically alters the electronic properties of the pyrimidine ring, which can significantly impact its interaction with biological targets. Therefore, robust analytical techniques are required to confirm this transformation and the overall structural integrity of the molecule.
Comparative Spectroscopic Analysis
The following sections detail the expected outcomes from various spectroscopic methods. We will present a direct comparison with the readily available data for the methylthio precursor to underscore the key spectral changes upon oxidation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The strong electron-withdrawing nature of the methylsulfonyl group compared to the methylthio group is expected to cause a significant downfield shift (to a higher ppm value) of the lone pyrimidine proton (H-6).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for signal-to-noise)
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
Data Comparison:
| Proton Assignment | Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate (Experimental Data) [1] | This compound (Predicted) | Rationale for Predicted Shift |
| Pyrimidine H-6 | ~8.72 ppm (singlet) | ~9.0 - 9.2 ppm (singlet) | The highly electronegative sulfonyl group (-SO₂CH₃) withdraws significantly more electron density from the pyrimidine ring than the methylthio group (-SCH₃), deshielding the adjacent H-6 proton and causing a downfield shift. |
| Ester Methyl (-OCH₃) | ~4.01 ppm (singlet) | ~4.0 - 4.1 ppm (singlet) | The electronic environment of the ester methyl group is less affected by the change at the 2-position, so only a minor shift is expected. |
| Sulfonyl Methyl (-SO₂CH₃) | N/A | ~3.4 - 3.6 ppm (singlet) | The methyl group is directly attached to the electron-withdrawing sulfonyl group, leading to a downfield shift compared to the methylthio group. |
| Thio Methyl (-SCH₃) | ~2.58 ppm (singlet) | N/A | This signal is absent in the final product. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides insights into the carbon framework of the molecule. The oxidation of the sulfur will have a pronounced effect on the chemical shifts of the pyrimidine ring carbons, particularly C-2, C-4, and C-6.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquisition mode: Proton-decoupled
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Apply Fourier transformation and reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ester) | ~163 - 165 | Typical range for an ester carbonyl carbon. |
| C-2 (Pyrimidine) | ~160 - 162 | Directly attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. |
| C-4 (Pyrimidine) | ~158 - 160 | Attached to the ester and influenced by the sulfonyl group. |
| C-6 (Pyrimidine) | ~125 - 128 | The only carbon bearing a proton, expected to be significantly downfield. |
| C-5 (Pyrimidine) | ~118 - 122 | Attached to the bromine atom. |
| -OCH₃ (Ester) | ~53 - 55 | Typical range for an ester methyl carbon. |
| -SO₂CH₃ (Sulfonyl) | ~40 - 43 | The methyl carbon is deshielded by the sulfonyl group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The most telling change from the precursor to the final product will be the appearance of strong absorption bands corresponding to the sulfonyl group.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Acquire the spectrum using an FT-IR spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Number of scans: 16-32
-
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance in Spectrum |
| Sulfonyl (S=O) | Asymmetric Stretch | ~1300 - 1350 | Strong, sharp band |
| Sulfonyl (S=O) | Symmetric Stretch | ~1120 - 1160 | Strong, sharp band |
| Carbonyl (C=O) | Stretch | ~1720 - 1740 | Strong, sharp band |
| C=N, C=C (Pyrimidine) | Ring Stretch | ~1550 - 1600 | Medium to strong bands |
| C-H (Aromatic/Methyl) | Stretch | ~2950 - 3100 | Weak to medium bands |
| C-O (Ester) | Stretch | ~1200 - 1300 | Medium to strong bands |
| C-Br | Stretch | ~500 - 600 | Weak to medium band |
The presence of two distinct, strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions is a definitive indicator of the successful oxidation of the thioether to the sulfone.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.
-
Data Acquisition: Acquire the full scan mass spectrum in positive ion mode.
Expected Mass Spectral Data:
| Ion | Description | Predicted m/z | Key Features |
| [M+H]⁺ | Protonated Molecular Ion | 294.9 / 296.9 | The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| [M-OCH₃]⁺ | Loss of a methoxy radical from the ester | 263.9 / 265.9 | Common fragmentation for methyl esters. |
| [M-CO₂CH₃]⁺ | Loss of the carbomethoxy group | 235.9 / 237.9 | Fragmentation of the ester moiety. |
| [M-SO₂CH₃]⁺ | Loss of the methylsulfonyl group | 215.9 / 217.9 | Cleavage of the C-S bond. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Sources
Catalyst Selection for the Suzuki-Miyaura Coupling of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its efficacy in constructing C-C bonds.[1][2] The synthesis of complex molecules often hinges on the successful coupling of functionalized heterocyclic compounds. One such challenging substrate is Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, an electron-deficient heteroaromatic halide. The electron-withdrawing nature of the pyrimidine ring, further exacerbated by the methylsulfonyl and carboxylate groups, significantly impacts the reactivity of the C-Br bond, making catalyst selection paramount for a successful transformation.
This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura coupling of this specific substrate. We will delve into the mechanistic rationale behind catalyst choice, present a comparative overview of commonly employed catalysts, and provide detailed experimental protocols for catalyst screening to empower researchers in optimizing their synthetic routes.
The Challenge: Coupling an Electron-Deficient Heteroaromatic Halide
The substrate, this compound, presents a unique set of challenges for the Suzuki-Miyaura reaction. The electron-deficient nature of the pyrimidine ring can render the oxidative addition of the aryl bromide to the palladium(0) center sluggish.[2][3] Furthermore, the presence of multiple functional groups offers potential sites for undesired side reactions or catalyst inhibition. A judicious choice of catalyst, ligand, base, and solvent is therefore critical to achieve high yields and selectivity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is crucial for rational catalyst selection. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Caption: Experimental workflow for catalyst screening.
Materials:
-
This compound (Substrate)
-
Aryl or heteroaryl boronic acid (Coupling Partner)
-
Palladium or Nickel Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G3, SPhos Pd G2, NiCl₂(PCy₃)₂)
-
Ligand (if not using a precatalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous Solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas, add the appropriate catalyst (e.g., 2 mol%) and ligand (if necessary, e.g., 4 mol%) to each reaction vial.
-
Reagent Addition: To each vial, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M).
-
Reaction: Seal the vials and place them in a preheated heating block or oil bath (e.g., 80-110 °C). Stir the reactions for a predetermined time (e.g., 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the vials to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and determine the yield. Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation with the appropriate choice of catalyst. While traditional catalysts like Pd(PPh₃)₄ may provide moderate yields, modern Buchwald-type palladium precatalysts such as XPhos Pd G3 and SPhos Pd G2 are likely to offer superior performance with lower catalyst loadings and milder reaction conditions. For a more cost-effective, albeit potentially more sensitive, alternative, nickel-based catalysts are also worth considering. Ultimately, the optimal catalytic system will depend on the specific requirements of the synthesis, including cost, scale, and desired purity. The provided experimental protocol for catalyst screening serves as a robust starting point for researchers to identify the most efficient and effective catalyst for their needs, paving the way for the successful synthesis of novel pyrimidine-containing compounds for drug discovery and development.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. High-Purity Palladium Catalyst: SPhos Pd G2 for Efficient Suzuki-Miyaura Coupling Reactions. [Link]
-
Scientific Laboratory Supplies. SPhos Pd G2, | 753009-250MG | SIGMA-ALDRICH. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
National Institutes of Health. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Asian Journal of Chemistry. Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. [Link]
-
RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. [Link]
-
National Institutes of Health. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
SpringerLink. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro‐1H‐pyrrolo[2,3‐c] pyridine employing low catalyst loading. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. [Link]
-
ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]
-
Dalton Transactions (RSC Publishing). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
Beilstein Journals. Air-stable, recyclable, and time-efficient diphenylphosphinite cellulose-supported palladium nanoparticles as a catalyst for Suzuki–Miyaura reactions. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
Wiley Online Library. Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions. [Link]
-
ACS Publications. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
American Chemical Society. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
-
ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. [Link]
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ChemistryViews. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Chemical Science (RSC Publishing). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
Chemical Society Reviews (RSC Publishing). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. [Link]
-
ResearchGate. Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand.. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate by HPLC
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, a crucial building block in the synthesis of various therapeutic agents, rigorous purity validation is paramount. The presence of even trace impurities can have significant downstream effects, potentially altering the pharmacological and toxicological profile of the final drug product.[1][2]
This guide provides an in-depth, experience-driven framework for validating the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare the robustness of HPLC with alternative analytical techniques.
The Primary Analytical Approach: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[3][4][5] For a moderately polar compound like this compound, a reversed-phase HPLC method is the logical choice. This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.
The analysis of pyrimidine derivatives is commonly performed using reversed-phase HPLC with C8 or C18 silica gel columns.[6] These columns provide excellent separation for a wide range of polar and non-polar compounds.
Experimental Protocol: HPLC Purity Assay
This protocol is designed to be a robust starting point for method development and validation.
Objective: To separate this compound from potential impurities and accurately determine its purity as a percentage of the total peak area.
Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water (H₂O).
-
HPLC-grade Formic Acid (FA).
-
Reference standard of this compound (purity >99.5%).
-
Synthesized sample of this compound.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% FA in H₂O | The acidic modifier improves peak shape and suppresses the ionization of any acidic or basic functional groups. |
| Mobile Phase B | 0.1% FA in ACN | Acetonitrile is a common organic modifier providing good elution strength for a wide range of compounds. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B | A gradient is employed to ensure elution of both the main compound and any potential late-eluting, more hydrophobic impurities, while maintaining a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[6] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and conjugated systems, likely to provide good sensitivity for the pyrimidine core. A UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of ACN and H₂O to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Caption: HPLC workflow for purity determination.
A Self-Validating System: Adherence to ICH Q2(R2) Guidelines
An analytical method is only as reliable as its validation.[7] The International Council on Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[8][9][10] A properly validated method ensures that it is suitable for its intended purpose.
Before commencing the validation study, a detailed validation protocol should be established, outlining the procedures and acceptance criteria for each validation parameter.[9]
Specificity (Selectivity)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or other matrix components.
Procedure:
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a blank.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples.
Acceptance Criteria:
-
The main peak should be well-resolved from any impurity or degradation peaks.
-
The peak purity analysis should show no signs of co-elution.
Linearity
Objective: To demonstrate a proportional relationship between the detector response and the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five standard solutions of the reference standard at different concentrations. For an impurity method, the range should typically be from 50% to 120% of the specification limit.[11]
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare a sample of known purity (e.g., a production batch) and spike it with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[11]
-
Prepare each concentration level in triplicate (for a total of nine determinations).[12]
-
Analyze the samples and calculate the percentage recovery of the spiked amount.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.[12]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[13]
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.[13]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[13]
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities (typically 0.05%).
Summary of Validation Parameters and Hypothetical Results
| Validation Parameter | Procedure | Acceptance Criteria | Hypothetical Result |
| Specificity | Forced degradation, peak purity analysis | No co-elution, main peak resolved | Pass |
| Linearity | 5 concentrations, triplicate injections | r² ≥ 0.999 | 0.9995 |
| Accuracy | 3 levels, triplicate injections (9 total) | 98.0% - 102.0% recovery | 99.8% |
| Precision (Repeatability) | 6 replicate injections | RSD ≤ 1.0% | 0.45% |
| Precision (Intermediate) | Different day, analyst, instrument | RSD ≤ 2.0% | 0.82% |
| LOQ | Signal-to-Noise (10:1) | ≤ 0.05% | 0.03% |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles.[14] This provides a more complete picture of the sample's purity.
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- 1. ijnrd.org [ijnrd.org]
- 2. biomedres.us [biomedres.us]
- 3. rjptonline.org [rjptonline.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. uspbpep.com [uspbpep.com]
- 12. database.ich.org [database.ich.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Synthesis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, a versatile building block in the synthesis of various bioactive molecules, presents a synthetic challenge that necessitates a careful evaluation of available routes. This guide provides an in-depth, objective comparison of the primary synthetic pathways to this target molecule, supported by experimental data to inform your selection of the most efficient and practical approach.
Introduction to the Target Molecule
This compound is a key intermediate characterized by a highly functionalized pyrimidine core. The presence of a bromine atom at the 5-position allows for further elaboration through cross-coupling reactions, while the methylsulfonyl group at the 2-position acts as a strong electron-withdrawing group, influencing the reactivity of the pyrimidine ring. The methyl ester at the 4-position provides a handle for various transformations, including amidation and reduction. The strategic placement of these functional groups makes it a valuable precursor in the synthesis of kinase inhibitors and other pharmacologically active compounds.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound have been identified and are benchmarked in this guide. The key divergence in these routes lies in the construction of the core intermediate, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid .
Route A: Convergent Synthesis from Acyclic Precursors
This route constructs the pyrimidine ring from acyclic starting materials in a convergent fashion.
dot digraph "Route_A" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Mucobromic Acid"]; B [label="S-Methylisothiourea\nSulfate"]; C [label="5-Bromo-2-(methylthio)pyrimidine-\n4-carboxylic acid", fillcolor="#FBBC05"]; D [label="Methyl 5-bromo-2-(methylsulfanyl)-\n4-pyrimidinecarboxylate", fillcolor="#34A853"]; E [label="Methyl 5-bromo-2-(methylsulfonyl)-\n4-pyrimidinecarboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> C; B -> C; C -> D [label=" Methanol, H₂SO₄ (cat.)\n Reflux, 24h\n Yield: 80%[1]"]; D -> E [label=" m-CPBA, DCM\n 0°C to RT, 6.5h\n Yield: ~77% (analogous)[2]"]; } "Route A: Convergent Synthesis"
Experimental Protocol for Route A:
Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid [3]
-
To a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature, slowly add mucobromic acid (58.05 g, 0.225 mol).
-
Cool the resulting suspension to 10°C using an ice bath.
-
Add triethylamine (94.1 mL, 0.675 mol) dropwise over 4 hours, maintaining the temperature at 10°C.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Add activated carbon and stir for 10 minutes. Filter to remove the activated carbon.
-
Acidify the filtrate with concentrated hydrochloric acid (50 mL).
-
Collect the yellow precipitate by filtration, wash with water and ether, and dry in a vacuum oven at 50°C.
-
Yield: 33.13 g (59%) of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.
-
Step 2: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate [1]
-
Dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (7.64 g, 30.7 mmol) in methanol (60 mL).
-
Add sulfuric acid (2 mL) to the solution.
-
Heat the mixture to reflux for 24 hours.
-
Upon completion, pour the mixture into ice water and extract with dichloromethane (DCM).
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Yield: 6.42 g (80%) of Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate.
-
Step 3: Synthesis of this compound (adapted from a similar procedure[2])
-
Dissolve Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate in dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add 3-chloroperbenzoic acid (m-CPBA) portionwise.
-
Allow the reaction to warm to room temperature and stir for approximately 6-6.5 hours.
-
Upon completion, quench the reaction and purify by silica gel chromatography.
-
Estimated Yield: ~77% (based on the synthesis of the ethyl ester analog).
-
Route B: Linear Synthesis via Bromination of a Pre-formed Pyrimidine
This approach involves the late-stage introduction of the bromine atom onto a pre-existing pyrimidine ring.
dot digraph "Route_B" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
F [label="2-(Methylthio)pyrimidine-\n4-carboxylic acid"]; G [label="5-Bromo-2-(methylthio)pyrimidine-\n4-carboxylic acid", fillcolor="#FBBC05"]; H [label="Methyl 5-bromo-2-(methylsulfanyl)-\n4-pyrimidinecarboxylate", fillcolor="#34A853"]; I [label="Methyl 5-bromo-2-(methylsulfonyl)-\n4-pyrimidinecarboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
F -> G [label=" N-Bromosuccinimide (NBS)\n Solvent\n Yield: Not reported"]; G -> H [label=" Methanol, H₂SO₄ (cat.)\n Reflux, 24h\n Yield: 80%[1]"]; H -> I [label=" m-CPBA, DCM\n 0°C to RT, 6.5h\n Yield: ~77% (analogous)[2]"]; } "Route B: Linear Synthesis"
Experimental Protocol for Route B:
Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid [4]
-
Dissolve 2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add N-bromosuccinimide (NBS) portionwise, potentially with a radical initiator if the reaction is sluggish.
-
Monitor the reaction by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an appropriate workup and purification.
-
Yield: Not reported, but this transformation is generally efficient.
-
Steps 2 and 3 are identical to those in Route A.
Data-Driven Comparison of the Synthetic Routes
| Parameter | Route A: Convergent Synthesis | Route B: Linear Synthesis | Justification & Expert Insights |
| Overall Yield | ~37% (calculated) | Dependent on bromination yield | Route A has a documented overall yield, while Route B's efficiency hinges on the unreported bromination step. |
| Number of Steps | 3 | 3 | Both routes involve the same number of synthetic transformations from their respective starting points. |
| Starting Materials | Mucobromic acid, S-methylisothiourea sulfate | 2-(Methylthio)pyrimidine-4-carboxylic acid | Route A utilizes simple, acyclic precursors. Route B requires a more complex, pre-functionalized pyrimidine starting material, which may be more expensive or require separate synthesis. |
| Key Transformation | Pyrimidine ring formation | Electrophilic bromination | The key step in Route A is the construction of the heterocyclic core, which can sometimes be challenging to optimize. In contrast, the key transformation in Route B is a standard bromination, which is often a high-yielding and reliable reaction. |
| Scalability | Potentially challenging due to the initial ring formation and purification. | Likely more scalable due to the use of a pre-formed pyrimidine and a standard bromination reaction. | The purification of the initial product in Route A from a complex reaction mixture might pose challenges on a larger scale. |
| Safety Considerations | Triethylamine is a corrosive and flammable liquid. | N-Bromosuccinimide is a lachrymator and should be handled with care. | Both routes involve reagents that require standard laboratory safety precautions. |
Conclusion and Recommendations
Both Route A and Route B offer viable pathways to this compound.
-
Route A is advantageous when starting from basic, readily available acyclic precursors. The documented yields for the first two steps provide a degree of confidence in the overall efficiency of this approach. However, the initial ring-forming reaction may require careful optimization to maximize yield and purity, especially on a larger scale.
-
Route B is the preferred method if the starting material, 2-(methylthio)pyrimidine-4-carboxylic acid, is commercially available at a reasonable cost or can be synthesized efficiently in-house. Aromatic brominations are typically high-yielding and robust reactions, potentially making this route more efficient and scalable overall, despite the lack of a specific reported yield for this particular substrate.
For research and development purposes where flexibility in starting materials is beneficial, Route A provides a solid foundation. For process development and scale-up, a thorough investigation into the efficiency of the bromination step in Route B is highly recommended, as it holds the potential for a more streamlined and higher-yielding process.
References
-
Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1655. [Link]
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- 1. METHYL 5-BROMO-2-(METHYLSULFANYL)-4-PYRIMIDINECARBOXYLATE, 97 CAS#: 50593-91-4 [amp.chemicalbook.com]
- 2. This compound (1060795-14-3) for sale [vulcanchem.com]
- 3. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [chemicalbook.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
In-Silico Driven Reactivity Mapping of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate: A Comparative Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, a privileged structure in numerous therapeutic agents, offers a versatile platform for molecular design.[1] This guide provides an in-depth, in-silico-driven analysis of the reactivity of a key synthetic intermediate, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate , and objectively compares its synthetic utility against common structural analogs. By integrating computational predictions with established experimental data, we aim to provide a predictive framework for reaction planning, enabling more efficient and targeted synthetic campaigns.
The pyrimidine ring system is a fundamental component of DNA and RNA, and its derivatives have been extensively developed as anticancer agents, kinase inhibitors, and other therapeutics.[2] The subject of this guide, this compound, is a polysubstituted pyrimidine designed for sequential, regioselective functionalization. Its reactivity is governed by the interplay of three key functional groups: a bromine atom at the 5-position, a methylsulfonyl group at the 2-position, and a methyl carboxylate at the 4-position. Understanding the electronic influence of these substituents is paramount to predicting the molecule's behavior in various chemical transformations.
The Decisive Role of the Methylsulfonyl Group: An In-Silico Perspective
The methylsulfonyl (-SO₂Me) group at the C2 position is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the pyrimidine ring. This assertion is not merely qualitative; it can be visualized and quantified through computational chemistry, providing a predictive lens for synthetic chemists.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.[3] For a molecule like this compound, the MEP would be characterized by regions of positive electrostatic potential (electron-poor, blue/green) and negative electrostatic potential (electron-rich, red/yellow). The strong electron-withdrawing nature of the sulfonyl and carboxylate groups dramatically depletes electron density from the pyrimidine ring, rendering it highly electrophilic.
The most positive potential is anticipated to be localized on the carbon atoms of the pyrimidine ring, particularly C4 and C6 (the unsubstituted carbon), making them highly susceptible to nucleophilic attack. The nitrogen atoms of the pyrimidine ring, conversely, would exhibit negative potential, indicating their Lewis basic character.
Frontier Molecular Orbital (FMO) Theory: Unveiling the Sites of Reactivity
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[4][5] For nucleophilic aromatic substitution (SNAr), the reaction is typically controlled by the LUMO of the electrophile (the pyrimidine derivative).
For this compound, the LUMO is expected to have its largest coefficients on the carbon atoms of the pyrimidine ring. The precise distribution of these coefficients dictates the regioselectivity of nucleophilic attack. Due to the strong electron-withdrawing effects of the adjacent sulfonyl and carboxylate groups, the C4 and C2 positions are the most likely centers for the largest LUMO lobes. This makes these positions the primary targets for nucleophiles.
A key takeaway from computational studies on similar 2,4-disubstituted pyrimidines is that the relative energies of the LUMO and LUMO+1 can be very close.[2] This near-degeneracy can lead to a mixture of products or a switch in regioselectivity depending on the nature of the nucleophile and reaction conditions.
Comparative Reactivity Analysis: The Sulfonyl Advantage
The choice of leaving group is critical in planning SNAr reactions. To provide a clear comparison, we will examine the reactivity of our target molecule's core scaffold against analogs bearing more common leaving groups, such as a chloro or methylthio group at the C2 position.
| Compound/Scaffold | Leaving Group at C2 | Relative Reactivity (Qualitative) | Experimental Support (Rate Constants, k) |
| This compound | -SO₂Me (Sulfone) | Very High | Significantly more reactive than chloro and methylthio analogs. Rate constants can be several orders of magnitude higher. [1][6] |
| Methyl 5-bromo-2-chloro-4-pyrimidinecarboxylate | -Cl (Chloro) | Moderate to High | Less reactive than the corresponding sulfone.[1][6] |
| Methyl 5-bromo-2-(methylthio)-4-pyrimidinecarboxylate | -SMe (Methylthio) | Low to Unreactive | Far less reactive and often unreactive under conditions where the sulfone reacts readily.[1][6] |
This table provides a qualitative comparison based on established reactivity trends and quantitative experimental data from related systems.
The superior leaving group ability of the methylsulfonyl group is attributed to the stability of the departing methanesulfinate anion. This enhanced reactivity allows for SNAr reactions to proceed under milder conditions and with a broader range of nucleophiles compared to the chloro- or methylthio-substituted counterparts.
Strategic Functionalization: A Tale of Two Reactive Sites
This compound is designed for sequential functionalization. The two primary sites for reaction are the C2 position (bearing the sulfonyl group) and the C5 position (bearing the bromine atom).
Nucleophilic Aromatic Substitution (SNAr) at C2 and C4
The electron-deficient nature of the pyrimidine ring, exacerbated by the sulfonyl and carboxylate groups, makes it highly susceptible to nucleophilic attack. The primary sites for SNAr are the C2 and C4 positions. However, in this specific molecule, the C4 position is occupied by a carboxylate group, which is not a typical leaving group in SNAr. Therefore, nucleophilic attack will predominantly occur at the C2 position, leading to the displacement of the methylsulfonyl group.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP), add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq.).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling at C5
The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, introducing a wide variety of aryl, heteroaryl, or alkyl groups. The reactivity of aryl halides in palladium-catalyzed couplings generally follows the order I > Br > Cl, making the C5-Br bond the more reactive site for such transformations over any potential C-Cl bonds in related structures.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Strategy
The sequential functionalization of this compound can be visualized as a logical workflow.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Pyrimidine Intermediates: A Cost-Benefit Analysis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
For researchers and professionals in drug development, the selection of key intermediates is a critical decision point that profoundly impacts the economic viability and efficiency of large-scale synthesis. This guide provides an in-depth analysis of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate, a versatile pyrimidine building block, comparing its use against its common precursor and other potential synthetic strategies. Our focus is to deliver a clear, data-supported cost-benefit analysis to inform your process development decisions.
The Strategic Importance of Substituted Pyrimidines
Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents due to their wide range of biological activities.[1][2] The strategic placement of functional groups on the pyrimidine ring is key to modulating their pharmacological properties. This compound (CAS 1060795-14-3) has emerged as a particularly valuable intermediate. Its structure features three distinct reactive sites: a methyl carboxylate group for amide coupling, a bromine atom for cross-coupling reactions, and a highly activated methylsulfonyl group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr).[3]
This trifecta of functionality allows for sequential and highly controlled diversification, making it a powerful tool for building complex molecular architectures. However, its utility in a large-scale setting must be weighed against its production costs and the efficiency of its synthesis.
The Core Economic Question: Synthesize or Sidetrack?
The primary route to this compound involves the oxidation of its direct precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (CAS 50593-91-4).[3] This presents a fundamental choice for any process chemist:
-
Route A: Procure or synthesize the methylsulfanyl precursor and use it directly in subsequent reactions.
-
Route B: Synthesize the methylsulfanyl precursor and perform an additional oxidation step to generate the methylsulfonyl intermediate for downstream chemistry.
The decision hinges on a careful analysis of cost, process efficiency, reactivity, and safety.
Visualizing the Synthetic Choice
The diagram below illustrates the pivotal oxidation step that defines the two primary strategic routes.
Caption: Strategic decision point in pyrimidine synthesis.
Comparative Cost-Benefit Analysis
The following table breaks down the critical factors influencing the decision to use the methylsulfonyl intermediate. This analysis moves beyond simple raw material costs to encompass process-related expenses and strategic benefits, which are crucial for evaluating the total cost of manufacturing.[4][5]
| Factor | Route A: Direct use of Methylsulfanyl Precursor | Route B: Use of Methylsulfonyl Intermediate | Scientific Rationale & Field Insights |
| Raw Material Cost | Lower initial cost per mole. The precursor, Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate, is the starting point. | Higher cost due to the additional oxidation step (reagents, solvent, energy). | The cost of the oxidizing agent (e.g., m-CPBA) and subsequent workup/purification adds a significant percentage to the material cost. In large-scale production, this can be a primary driver.[4] |
| Process Complexity | Simpler process with one fewer synthetic step. | Adds an oxidation step, including reaction monitoring, workup, and potential purification. | Each additional step introduces risks of yield loss, requires more reactor time, and increases labor costs. The oxidation is typically straightforward but requires careful temperature control.[3] |
| Reaction Yield | N/A (Precursor is used directly) | The oxidation step typically proceeds in high yield (75-80% reported).[3] | While the yield is high, it is not quantitative. A 20-25% loss at this stage must be factored into the overall process mass intensity (PMI). |
| Downstream Reactivity | The methylsulfanyl group is a poorer leaving group for SNAr. Reactions often require harsher conditions (higher temperatures, stronger bases), which can lead to side products and lower yields. | The methylsulfonyl group is a potent activating group, making the C2 position highly susceptible to nucleophilic attack under mild conditions.[3][6] | This is the primary benefit . The enhanced reactivity allows for cleaner, faster, and more efficient downstream reactions, often at lower temperatures. This can significantly reduce the cost and complexity of subsequent steps, potentially offsetting the initial cost of the oxidation. |
| Safety & Environment | Avoids the use of potent oxidizing agents. | Requires handling of oxidizing agents like m-CPBA, which can be thermally unstable. The workup generates additional waste streams. | A thorough Process Hazard Analysis (PHA) is mandatory. While manageable, the use of peroxy acids on a large scale requires specific engineering controls and adds to the environmental burden (waste disposal costs). |
| Versatility | Versatile for cross-coupling at the C5-Br position. SNAr at C2 is possible but less efficient. | Highly versatile. Enables facile SNAr at C2 and retains the C5-Br for subsequent cross-coupling reactions. Allows for a more modular and controlled synthetic strategy. | The ability to perform selective SNAr chemistry in the presence of the bromide is a significant strategic advantage, enabling the synthesis of a wider range of complex derivatives with high regioselectivity.[7] |
Quantitative & Experimental Framework
To ground this analysis in practice, we provide standardized protocols for the synthesis of the methylsulfonyl intermediate and its precursor.
Experimental Protocol 1: Synthesis of Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate
This procedure is adapted from established syntheses of pyrimidine carboxylates.[8]
-
Reaction Setup: To a solution of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq)[9][10] in methanol (approx. 5-10 volumes), add sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The resulting solid, Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, can often be used without further purification if of sufficient purity, or recrystallized if necessary. An expected yield is in the range of 80-90%.[8]
Experimental Protocol 2: Synthesis of this compound
This protocol is based on the well-documented oxidation of thioethers.[3]
-
Reaction Setup: Dissolve Methyl 5-bromo-2-(methylsulfanyl)-4-pyrimidinecarboxylate (1.0 eq) in dichloromethane (10-15 volumes) and cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Add 3-chloroperbenzoic acid (m-CPBA, approx. 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by silica gel chromatography to afford the pure this compound. An expected yield is approximately 75-80%.[3]
Workflow Visualization
Caption: Step-by-step workflow for synthesis protocols.
Conclusion and Strategic Recommendation
The decision to incorporate the synthesis of this compound into a large-scale manufacturing process is not a matter of simple cost accounting but of strategic process optimization.
Recommendation: The use of This compound (Route B) is highly recommended for complex, multi-step syntheses where the target molecule requires a nucleophilic substitution at the C2 position of the pyrimidine ring.
Justification:
-
Economic Payoff: While Route B incurs higher upfront costs due to an additional synthetic step, this investment is frequently recouped, and often surpassed, by savings in downstream processing. The enhanced reactivity of the methylsulfonyl group leads to milder reaction conditions, shorter reaction times, higher yields in subsequent steps, and simpler purifications. These factors collectively reduce reactor occupancy time, solvent usage, and waste generation, leading to a lower overall Cost of Goods (COGs).[4]
-
Process Robustness: The clean and predictable nature of SNAr reactions with the sulfonyl intermediate leads to a more robust and reproducible manufacturing process, which is a paramount concern in pharmaceutical production.
-
Strategic Versatility: The intermediate's stable and highly reactive nature provides maximum flexibility for medicinal chemistry programs and allows for late-stage diversification, a key strategy in modern drug discovery.
Conversely, for simpler target molecules where the methylsulfanyl precursor can be used directly under reasonably efficient conditions, the added expense and complexity of the oxidation step may not be justifiable. The final decision must always be informed by a case-by-case analysis of the specific synthetic route and target molecule.
References
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CP Lab Safety. (n.d.). 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid, min 95%, 250 mg. Retrieved from [Link]
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Arctom Scientific. (n.d.). CAS NO. 1060795-14-3 | this compound. Retrieved from [Link]
- Acharya, S. S., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 8(3), e202203998.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5843.
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Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
- Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(2), 1335-1346.
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Hoffman Fine Chemicals. (n.d.). CAS RN 1060795-14-3 | Methyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate. Retrieved from [Link]
- Shafiq, M., et al. (2012). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2931.
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LookChem. (n.d.). Cas 50593-92-5,5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Retrieved from [Link]
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- Perry, B. G., et al. (2022). Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. Organic Process Research & Development, 26(3), 603-611.
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Olin Business School. (2024). Pharma manufacturing effort could bring $1.2 billion to region over 5 years, CABI reports. Retrieved from [Link]
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AccelaChem. (n.d.). 1060795-14-3,this compound. Retrieved from [Link]
- Förster, M., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 9, 796503.
- Farid, S. S. (2007). Analysis of Manufacturing Costs in Pharmaceutical Companies.
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Evaluating the Biological Activity of Novel Compounds Synthesized from Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the pyrimidine ring is paramount in the quest for potent and selective bioactive molecules. In this context, Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate emerges as a highly versatile starting material. Its unique substitution pattern, featuring a reactive bromo group amenable to cross-coupling reactions and a methylsulfonyl group susceptible to nucleophilic displacement, offers a rich landscape for chemical exploration.[4]
This guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from this promising precursor. We will delve into the strategic synthesis of diverse chemical libraries and present detailed, field-proven protocols for assessing their anticancer and anti-inflammatory potential. This document is designed to be a practical resource, empowering researchers to systematically evaluate their synthesized compounds and identify promising lead candidates for further development.
The Synthetic Potential of this compound
The true power of this compound lies in its capacity for orthogonal functionalization. The distinct reactivity of the C2-methylsulfonyl and C5-bromo substituents allows for a stepwise and controlled introduction of diverse chemical moieties.
A plausible synthetic strategy would involve an initial Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups at the C5 position.[5][6][7] This powerful palladium-catalyzed reaction is a staple in modern organic synthesis for creating carbon-carbon bonds. Following the introduction of the desired C5-substituent, the methylsulfonyl group at the C2 position can be displaced by a range of nucleophiles, such as amines, to install further diversity. This two-step approach can rapidly generate a library of novel compounds with distinct substitution patterns at key positions of the pyrimidine core.
Experimental Workflows
General Synthetic Workflow
Below is a generalized workflow for the synthesis of a diverse library of pyrimidine derivatives from this compound.
Caption: The COX pathway in inflammation.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.
Methodology:
-
Animals:
-
Use male Wistar rats (150-200 g).
-
House the animals under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Compound Administration:
-
Divide the rats into groups (n=6 per group):
-
Control group (vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard drug group (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (e.g., 20 mg/kg and 40 mg/kg)
-
-
Administer the compounds orally (p.o.) one hour before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Exemplary Data Presentation: In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |
| Control | - | 0% |
| Indomethacin | 10 | 65.2% |
| PYR-002 | 20 | 45.8% |
| PYR-002 | 40 | 58.9% |
| PYR-005 | 20 | 55.1% |
| PYR-005 | 40 | 70.3% |
Note: The data presented in this table is exemplary and intended for illustrative purposes only.
Interpretation of Exemplary Data:
This hypothetical data suggests that both PYR-002 and PYR-005 exhibit dose-dependent anti-inflammatory activity. Notably, PYR-005 at a dose of 40 mg/kg shows comparable or even slightly better efficacy than the standard drug, Indomethacin, making it a strong candidate for further pre-clinical development as an anti-inflammatory agent.
Conclusion
This compound is an exceptionally valuable starting material for the synthesis of novel and diverse pyrimidine derivatives. The orthogonal reactivity of its functional groups allows for the systematic construction of compound libraries with potential therapeutic applications. By employing the robust and validated biological evaluation protocols outlined in this guide, researchers can effectively screen their synthesized compounds for anticancer and anti-inflammatory activities. The systematic comparison of in vitro and in vivo data, as illustrated with exemplary results, will enable the identification of promising lead compounds and provide a solid foundation for subsequent structure-activity relationship (SAR) studies and lead optimization efforts.
References
- Singour, P. K., Khare, A., Dewangan, H., & Pawar, R. S. (2012). Synthesis and Biological Evaluation of Novel Pyrimidine Derivatives as Anti-Inflammatory Agents.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Pyrimidine Derivatives as Anti-Inflammatory Agents.
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central.
- Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. PubMed Central.
- Methyl 5-bromo-2-(methylsulfonyl)
- Methyl 5-bromo-2-(methylsulfonyl)
- methyl 5-bromo-2-(methylsulfanyl)
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- CAS 50593-91-4 | Methyl 5-bromo-2-(methylsulfanyl)
- Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conform
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Liter
- Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. PubMed Central.
- Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a non-negotiable aspect of our work, directly impacting laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, field-proven protocol for the proper disposal of Methyl 5-bromo-2-(methylsulfonyl)-4-pyrimidinecarboxylate (CAS No. 1060795-14-3), moving beyond a simple checklist to explain the critical reasoning behind each step.
Hazard Profile & Critical Risk Assessment
Before handling any waste, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive safety data sheet for this exact molecule is not widely available, we can infer its primary hazards from its structural components: a halogenated pyrimidine core and a sulfonyl group. This analysis informs every subsequent step of the disposal process.
Based on closely related analogs like 5-Bromo-2-(methylsulfonyl)pyrimidine and Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate, we can establish a reliable hazard profile.[1][2] The primary takeaway is that this compound must be treated as hazardous waste.
Table 1: Inferred Hazard Profile of this compound
| Feature | Description | Rationale & Authoritative Source |
| Chemical Class | Halogenated Organic Compound; Sulfonyl Pyrimidine | Contains Bromine (a halogen) and a methylsulfonyl group attached to a pyrimidine ring.[3] |
| Physical Form | Solid | Based on data for structurally similar compounds.[1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | Inferred from the safety profile of Methyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate.[1] |
| Signal Word | Warning | Inferred from the same analog.[1] |
| Key Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Synthesized from hazard data for closely related pyrimidine structures.[1][2] |
The single most important characteristic for disposal is its classification as a halogenated organic compound . Halogenated wastes require specific, high-temperature incineration to prevent the formation of environmentally persistent and toxic dioxins. This makes their disposal route fundamentally different and often more costly than non-halogenated waste streams.[4]
The Core Principle: Waste Segregation
Failure to properly segregate chemical waste is one of the most common and serious compliance issues in a laboratory setting. Mixing halogenated and non-halogenated waste streams can lead to entire drums of waste being rejected by disposal facilities, resulting in significant repackaging costs and regulatory scrutiny.
The decision-making process is straightforward but critical. As a brominated compound, this compound and any materials contaminated with it belong exclusively in the halogenated waste stream .
Sources
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
